15-HETE-CoA
Description
Properties
Molecular Formula |
C41H66N7O18P3S |
|---|---|
Molecular Weight |
1070.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,13E)-15-hydroxyicosa-5,8,11,13-tetraenethioate |
InChI |
InChI=1S/C41H66N7O18P3S/c1-4-5-15-18-29(49)19-16-13-11-9-7-6-8-10-12-14-17-20-32(51)70-24-23-43-31(50)21-22-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h6-7,10-13,16,19,27-30,34-36,40,49,52-53H,4-5,8-9,14-15,17-18,20-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b7-6-,12-10-,13-11-,19-16+/t29?,30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
KEQIHYBJSHYRHT-YJSRCDSJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 15-HETE-CoA in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Hydroxyeicosatetraenoic acid (15-HETE), a prominent lipoxygenase metabolite of arachidonic acid, undergoes activation to its coenzyme A (CoA) thioester, 15-HETE-CoA, a critical step that dictates its metabolic fate and biological activity. This technical guide provides an in-depth exploration of the role of this compound in cellular metabolism, with a particular focus on its pivotal function in the regulated cell death process of ferroptosis. We will detail its biosynthesis, its incorporation into complex lipids, and its involvement in signaling pathways, supported by available quantitative data and detailed experimental methodologies.
Introduction
Eicosanoids, a class of signaling lipids derived from the oxygenation of polyunsaturated fatty acids, play crucial roles in a myriad of physiological and pathological processes. Among these, 15-hydroxyeicosatetraenoic acid (15-HETE) has garnered significant attention for its diverse biological activities, ranging from anti-inflammatory to pro-angiogenic effects. However, the bioactivity of 15-HETE is intricately linked to its metabolic activation to this compound. This conversion, catalyzed by acyl-CoA synthetases, primes 15-HETE for esterification into the phospholipidome, a key event in the initiation and execution of ferroptosis, an iron-dependent form of regulated cell death characterized by rampant lipid peroxidation. Understanding the metabolic pathways and functional consequences of this compound formation is therefore paramount for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting lipid metabolism and cell death.
Biosynthesis of this compound
The formation of this compound is a two-step process initiated by the oxygenation of arachidonic acid, followed by the activation of the resulting hydroxylated fatty acid.
Step 1: Formation of 15-HETE
Arachidonic acid is converted to 15-hydroperoxyeicosatetraenoic acid (15-HpETE) by 15-lipoxygenase (15-LOX) enzymes (ALOX15 and ALOX15B)[1]. 15-HpETE is then rapidly reduced to the more stable 15-HETE by cellular peroxidases, such as glutathione (B108866) peroxidases (GPXs)[2].
Step 2: Acyl-CoA Synthesis
15-HETE is subsequently activated to this compound by long-chain acyl-CoA synthetases (ACSLs). Acyl-CoA synthetase long-chain family member 4 (ACSL4) has been identified as a key enzyme that preferentially activates arachidonic acid and its derivatives, including 15-HETE, for their subsequent incorporation into cellular lipids[3][4][5]. The inhibition of ACSL4 has been shown to facilitate the release of various HETEs, including 15-HETE, suggesting its role in their intracellular trafficking and metabolism[5][6].
Figure 1: Biosynthesis pathway of this compound.
Role in Cellular Metabolism and Ferroptosis
The primary metabolic fate of this compound is its esterification into phospholipids, a critical step in the ferroptosis signaling cascade.
Incorporation into Phospholipids
This compound serves as a substrate for lysophospholipid acyltransferases (LPLATs), which catalyze its incorporation into lysophospholipids, predominantly lysophosphatidylethanolamine (lyso-PE), to form 15-HETE-phosphatidylethanolamine (15-HETE-PE)[7][8]. This process is a key component of the "Lands cycle" of phospholipid remodeling. The accumulation of polyunsaturated fatty acid-containing phospholipids, such as 15-HETE-PE, in cellular membranes increases their susceptibility to lipid peroxidation.
The Ferroptosis Signaling Pathway
Ferroptosis is initiated by the overwhelming accumulation of lipid peroxides. The generation of 15-HETE-PE, and its subsequent oxidation to 15-hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (15-HpETE-PE), is a central event in this process[9][10].
The core pathway involves:
-
Esterification: LPLATs incorporate this compound into lyso-PE to form 15-HETE-PE[7][8].
-
Peroxidation: 15-LOX, in a complex with phosphatidylethanolamine-binding protein 1 (PEBP1), catalyzes the oxidation of 15-HETE-PE to the pro-ferroptotic signal 15-HpETE-PE[9].
-
Cell Death: The accumulation of 15-HpETE-PE and other lipid peroxides leads to membrane damage and execution of ferroptotic cell death.
This pathway is counter-regulated by the antioxidant enzyme Glutathione Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to their corresponding alcohols, thereby preventing ferroptosis[11].
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mouse ACSL4(Acyl Coenzyme A Synthetase Long Chain Family, Member 4) ELISA Kit [elkbiotech.com]
- 4. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ferroptosis: A Potential Target in Cardiovascular Disease [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
The Gateway to Bioactivity: A Technical Guide to the Biosynthesis of 15-HETE-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of 15-hydroxyeicosatetraenoic acid (15-HETE) to its coenzyme A (CoA) derivative, 15-HETE-CoA. This activation step is a critical gateway, directing 15-HETE into various metabolic and signaling pathways, including its incorporation into cellular phospholipids, which can modulate membrane dynamics and generate novel lipid mediators. Understanding the biosynthesis of this compound is paramount for researchers investigating inflammatory processes, cancer biology, and other pathophysiological conditions where 15-HETE plays a significant role.
The Enzymatic Heart of the Matter: Long-Chain Acyl-CoA Synthetases
The conversion of the free fatty acid 15-HETE into its metabolically active form, this compound, is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[1][2][3] These enzymes are essential for the activation of fatty acids with chain lengths of 12 to 20 carbon atoms, preparing them for a variety of metabolic fates, including β-oxidation and incorporation into complex lipids.[3]
There are five main isoforms of ACSL in mammals (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue distributions, subcellular localizations, and substrate preferences.[3][4] While all five isoforms have been shown to utilize 15-HETE as a substrate, their efficiencies vary, suggesting that the specific ACSL isoform expressed in a given cell type can dictate the metabolic channeling of 15-HETE.[1]
ACSL4, in particular, has a known preference for arachidonic acid, the precursor of 15-HETE, and other polyunsaturated fatty acids, making it a key enzyme in eicosanoid metabolism.[4][5][6][7] Its ability to activate 15-HETE is crucial for the subsequent incorporation of this hydroxylated fatty acid into membrane phospholipids, a process that can alter cellular signaling and membrane properties.[1][5]
The general reaction catalyzed by ACSLs is a two-step process:
-
Adenylation: The fatty acid carboxylate group attacks the α-phosphate of ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi).
-
Thioesterification: Coenzyme A attacks the acyl-adenylate, forming the fatty acyl-CoA thioester and releasing AMP.
Quantitative Insights: Enzyme Activity and Kinetics
Understanding the enzymatic efficiency of ACSL isoforms with 15-HETE is critical for predicting its metabolic fate in different cellular contexts. The following table summarizes the specific activities of the five human ACSL isoforms with 15-HETE as a substrate.
| ACSL Isoform | Specific Activity (pmol/min/mg protein) with 15-HETE |
| ACSL1 | ~150 |
| ACSL3 | ~200 |
| ACSL4 | ~350 |
| ACSL5 | ~100 |
| ACSL6 | ~125 |
Data adapted from Golej et al. (2011). Activities were measured using recombinant human ACSL isoforms.[1]
While specific Michaelis-Menten kinetic parameters (Km and Vmax) for 15-HETE with each ACSL isoform are not extensively reported, data for the related fatty acid, arachidonic acid, provides valuable context. For instance, ACSL4 exhibits a high affinity for arachidonic acid.[1] Given the structural similarity, it is plausible that ACSL4 also has a high affinity for 15-HETE.
Signaling Pathways and Metabolic Fate
The formation of this compound is a pivotal step that directs 15-HETE away from immediate degradation and towards incorporation into cellular lipids, primarily phospholipids. This process, known as acylation, predominantly targets the sn-2 position of the phospholipid glycerol (B35011) backbone. The incorporation of 15-HETE into phospholipids, such as phosphatidylinositol (PI), can have significant downstream consequences for cellular signaling.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biosynthesis of this compound.
Measurement of ACSL Activity with 15-HETE
This protocol describes an in vitro assay to determine the specific activity of a given ACSL isoform with 15-HETE as a substrate.
Materials:
-
Recombinant human ACSL isoform (e.g., expressed in and purified from E. coli or insect cells)
-
15-HETE (substrate)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Radiolabeled [³H]15-HETE (for radiometric assay) or non-radiolabeled 15-HETE (for LC-MS/MS assay)
-
Scintillation cocktail (for radiometric assay)
-
LC-MS/MS system (for non-radiometric assay)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, DTT, ATP, and Triton X-100.
-
Enzyme Preparation: Dilute the purified recombinant ACSL isoform to the desired concentration in a suitable buffer.
-
Substrate Preparation: Prepare a solution of 15-HETE (and [³H]15-HETE if using the radiometric method) in a suitable solvent (e.g., ethanol) and then dilute in the reaction buffer.
-
Initiation of Reaction: Pre-incubate the reaction mixture and the enzyme solution at 37°C for 5 minutes. Initiate the reaction by adding CoA and the 15-HETE substrate.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and phosphoric acid).
-
Product Detection:
-
Radiometric Assay: After phase separation, measure the radioactivity in the aqueous phase, which contains the [³H]this compound, using a scintillation counter.
-
LC-MS/MS Assay: Extract the acyl-CoAs and analyze the formation of this compound using a liquid chromatography-tandem mass spectrometry system.[1]
-
-
Calculation of Specific Activity: Calculate the specific activity as picomoles of this compound formed per minute per milligram of protein.
References
- 1. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACSL4 acyl-CoA synthetase long chain family member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Characterization of Acyl-CoA Synthetase Isoforms In Pancreatic Beta Cells: Gene Silencing Shows Participation of ACSL3 and ACSL4 In Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of 15-HETE to 15-HETE-CoA: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of 15-hydroxyeicosatetraenoic acid (15-HETE) to its corresponding Coenzyme A (CoA) ester, 15-HETE-CoA. This activation step is a critical juncture in the metabolic fate of 15-HETE, dictating its subsequent incorporation into complex lipids and its role in various signaling pathways. This document details the enzymes responsible for this conversion, summarizes available quantitative data, provides a generalized experimental protocol for assessing this enzymatic activity, and illustrates the relevant biological pathways.
Introduction to 15-HETE and its Biological Significance
15-HETE is a bioactive eicosanoid, a signaling molecule derived from the twenty-carbon arachidonic acid. The production of 15-HETE can occur through several enzymatic pathways, including the action of 15-lipoxygenase (15-LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes.[1][2] It exists in two stereoisomers, 15(S)-HETE and 15(R)-HETE, with the (S)-enantiomer being the predominant product of 15-LOX activity.[1] 15-HETE is implicated in a wide array of physiological and pathophysiological processes, including inflammation, angiogenesis, and apoptosis.[3][4] Its biological effects are mediated through direct receptor binding and, importantly, through its metabolism to other bioactive compounds. A key step in its metabolic pathway is the conversion to this compound, which facilitates its esterification into the phospholipid membranes of cells.[2]
The Enzymatic Machinery: Long-Chain Acyl-CoA Synthetases (ACSLs)
The conversion of 15-HETE to this compound is an ATP-dependent process catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[5][6] These enzymes are essential for the activation of long-chain fatty acids (typically 12 to 20 carbons long), preparing them for various metabolic fates, including β-oxidation and incorporation into complex lipids.[7] The reaction proceeds in two steps: first, the formation of an acyl-AMP intermediate from ATP, followed by the exchange of AMP for CoA to produce the activated acyl-CoA thioester.[8]
There are five major isoforms of ACSL in mammals: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6.[9] Research has demonstrated that all five of these isoforms are capable of utilizing HETEs, including 15-HETE, as substrates.[5][6] This indicates a degree of substrate promiscuity among the ACSL family and suggests that the specific isoform involved in 15-HETE activation may vary depending on the cell type and its specific expression profile of ACSL isoforms.
Quantitative Analysis of this compound Synthesis
While it has been established that ACSL isoforms can activate 15-HETE, detailed kinetic parameters for this specific substrate are not extensively documented in the literature. However, a key study has provided a comparison of the specific activities of different rat ACSL isoforms with 15-HETE as a substrate. The data from this study, which utilized an indirect spectrophotometric assay, are summarized in the table below. It is important to note that substrate preferences of ACSL isoforms can be influenced by the experimental system used (e.g., purified recombinant enzymes versus expression in mammalian cell membranes).[5][6]
| ACSL Isoform | Substrate | Specific Activity (nmol/min/mg protein) |
| F-ACSL1 | 15-HETE | ~15 |
| F-ACSL3 | 15-HETE | ~5 |
| F-ACSL4 | 15-HETE | ~10 |
| F-ACSL5 | 15-HETE | ~20 |
| F-ACSL6 | 15-HETE | ~12 |
Table 1: Specific activities of bacterially expressed and purified rat F-ACSL isoforms with 15-HETE as a substrate. Data are approximate values derived from graphical representation in Klett et al., J Lipid Res. 2017.[5]
Experimental Protocols
The following sections provide a generalized methodology for the expression and purification of ACSL enzymes and a protocol for assaying their activity with 15-HETE as a substrate.
Expression and Purification of Recombinant ACSL Isoforms
This protocol is adapted from methodologies used for the expression of FLAG-tagged ACSL isoforms in E. coli.[10]
Objective: To produce and purify active ACSL enzymes for subsequent activity assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene for the desired ACSL isoform with a FLAG tag
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
-
Anti-FLAG affinity gel
-
Wash buffer (e.g., Tris-buffered saline)
-
Elution buffer (e.g., wash buffer containing FLAG peptide or a low pH buffer)
-
BCA protein assay kit
Procedure:
-
Transform the ACSL expression vector into a suitable E. coli strain and select for positive colonies on antibiotic-containing LB agar plates.
-
Inoculate a starter culture of LB broth with a single colony and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For improved protein folding and activity, it is often beneficial to reduce the temperature to 18-25°C and continue the culture for 12-16 hours.
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the clarified lysate to an equilibrated anti-FLAG affinity column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the FLAG-tagged ACSL protein using the elution buffer.
-
Determine the concentration of the purified protein using a BCA protein assay.
-
Assess the purity of the enzyme by SDS-PAGE and Coomassie blue staining.
Acyl-CoA Synthetase Activity Assay (Indirect Spectrophotometric Method)
This assay measures the production of AMP, a co-product of the acyl-CoA synthetase reaction, through a series of coupled enzymatic reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[10]
Objective: To determine the specific activity of a purified ACSL isoform with 15-HETE as a substrate.
Materials:
-
Purified ACSL enzyme
-
15-HETE (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 200 µM Coenzyme A, 2 mM ATP)
-
Coupling enzyme mixture (containing myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at regular intervals.
Procedure:
-
Prepare a master mix containing the assay buffer, coupling enzyme mixture, PEP, and NADH.
-
Add the master mix to the wells of a 96-well microplate.
-
Add a known amount of the purified ACSL enzyme to each well.
-
Initiate the reaction by adding 15-HETE to the wells. Include control wells without the enzyme and without the substrate.
-
Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
The rate of AMP formation is stoichiometric to the rate of NADH oxidation.
-
Calculate the specific activity of the enzyme as nmol of product formed per minute per mg of protein.
Signaling Pathways and Logical Relationships
The conversion of 15-HETE to this compound is a pivotal step that channels 15-HETE into cellular lipid pools, from which it can be released to exert its biological effects or be further metabolized. The following diagrams illustrate the central position of this enzymatic conversion in the broader context of eicosanoid metabolism and signaling.
Caption: Metabolic pathways of 15-HETE formation and its subsequent conversion.
Caption: Experimental workflow for ACSL expression, purification, and activity assay.
Conclusion and Future Directions
The enzymatic conversion of 15-HETE to this compound by long-chain acyl-CoA synthetases is a fundamental step in the metabolism of this important eicosanoid. While it is now clear that all five ACSL isoforms can catalyze this reaction, further research is needed to elucidate the specific roles of each isoform in different cell types and physiological contexts. The development of isoform-specific inhibitors of ACSLs could provide valuable tools for dissecting the downstream functions of 15-HETE and may offer novel therapeutic avenues for diseases in which 15-HETE signaling is dysregulated. The methodologies outlined in this guide provide a foundation for researchers to further investigate this critical enzymatic conversion and its implications for human health and disease.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. long-chain fatty acid-CoA ligase activity | SGD [yeastgenome.org]
- 9. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
An In-depth Technical Guide to the Physiological Functions of 15-Hydroxyeicosatetraenoic Acid (15-HETE)
A Note on 15-HETE-CoA: Extensive literature searches did not yield any direct scientific reports on the synthesis, metabolism, physiological functions, or specific signaling pathways of this compound. Fatty acids, including hydroxylated fatty acids like 15-HETE, are generally activated to their coenzyme A (CoA) esters by acyl-CoA synthetases to facilitate their entry into metabolic pathways such as beta-oxidation or their incorporation into complex lipids. One study has indicated that 15-HETE undergoes beta-oxidation in Caco-2 cells, which would necessitate its initial conversion to this compound. However, as this compound itself has not been a subject of direct investigation, this guide will focus on its well-characterized precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), for which a substantial body of research exists.
Introduction
15-Hydroxyeicosatetraenoic acid (15-HETE) is a bioactive eicosanoid derived from the metabolism of arachidonic acid. It exists as two stereoisomers, 15(S)-HETE and 15(R)-HETE, both of which are produced in various cell types and tissues. 15-HETE and its metabolites act as signaling molecules in a wide range of physiological and pathological processes, including inflammation, cell proliferation, and vascular function. This technical guide provides a comprehensive overview of the synthesis, metabolism, physiological functions, and signaling pathways of 15-HETE, intended for researchers, scientists, and drug development professionals.
Synthesis and Metabolism of 15-HETE
15-HETE is synthesized from arachidonic acid through several enzymatic pathways and can be further metabolized to other active compounds.
Synthesis of 15-HETE
The primary pathways for 15-HETE synthesis are:
-
Lipoxygenase (LOX) Pathway: The most prominent route for 15(S)-HETE synthesis is via the action of 15-lipoxygenase (15-LOX), which converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE). 15-HpETE is then rapidly reduced to 15(S)-HETE by cellular peroxidases.[1] In humans, 15-LOX-1 is highly expressed in eosinophils and epithelial cells.[2]
-
Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 can metabolize arachidonic acid to 15-HpETE, which is subsequently reduced to 15-HETE.[2]
-
Cytochrome P450 (CYP) Pathway: Microsomal CYP enzymes can also produce 15-HETE from arachidonic acid.[1]
Metabolism of 15-HETE
Once formed, 15-HETE can be further metabolized through several pathways:
-
Oxidation to 15-oxo-ETE: 15-HETE can be oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE), which has its own distinct biological activities.[3]
-
Esterification into Phospholipids: 15-HETE can be incorporated into cell membrane phospholipids, which can alter membrane properties and serve as a reservoir of this eicosanoid.[1]
-
Beta-oxidation: In certain cells, such as enterocytes, 15-HETE can undergo beta-oxidation for energy production.[4] This metabolic process would require the initial conversion of 15-HETE to this compound.
Physiological Functions of 15-HETE
15-HETE has been implicated in a diverse array of physiological and pathophysiological processes. Its effects are often cell-type and context-dependent.
Inflammation
15-HETE exhibits both pro- and anti-inflammatory properties. It can inhibit the activity of 5-lipoxygenase, thereby reducing the production of pro-inflammatory leukotrienes.[5] It can also inhibit neutrophil migration across cytokine-activated endothelium.[5] Conversely, in other contexts, it is found at elevated levels in inflammatory conditions such as asthma.[5]
Cell Proliferation and Apoptosis
The role of 15-HETE in cell growth is complex. It has been shown to promote the proliferation of certain cell types, including smooth muscle cells and some cancer cells.[5] In contrast, it can also trigger apoptosis in other cell lines.[5]
Cardiovascular System
In the vasculature, 15-HETE can influence vascular tone and remodeling. It has been implicated in the pathogenesis of pulmonary hypertension by promoting a pro-proliferative and anti-apoptotic environment.[5]
Signaling Pathways of 15-HETE
15-HETE exerts its biological effects through various signaling pathways, both receptor-mediated and intracellular.
Receptor-Mediated Signaling
While specific high-affinity receptors for 15-HETE are not fully characterized, some studies suggest the existence of cell surface binding sites.[6]
Intracellular Signaling Pathways
15-HETE has been shown to modulate several key intracellular signaling cascades:
-
PI3K/Akt Pathway: 15-HETE can activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.[7]
-
iNOS Pathway: In pulmonary artery smooth muscle cells, 15-HETE can protect against apoptosis through the upregulation of inducible nitric oxide synthase (iNOS).[8]
dot digraph "15_HETE_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.1]; edge [fontname="Arial", fontsize=10];
"15_HETE" [label="15-HETE", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS [label="iNOS Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Anti_Apoptosis [label="Anti-Apoptosis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"15_HETE" -> PI3K_Akt [color="#4285F4"]; "15_HETE" -> iNOS [color="#34A853"]; PI3K_Akt -> Cell_Proliferation [color="#EA4335"]; PI3K_Akt -> Anti_Apoptosis [color="#EA4335"]; iNOS -> Anti_Apoptosis [color="#EA4335"]; }
Quantitative Data
The following table summarizes some of the quantitative data related to the biological activity and detection of 15-HETE.
| Parameter | Value | Cell/System | Reference |
| Kd for 15-HETE binding | 162 nM | PT-18 mast/basophil cells | |
| Kd for 15-HETE binding to hepatic fatty acid binding protein | 6.0 µM | Caco-2 cells | |
| Release of 15-HETE from human bronchial epithelial cells (stimulated with 30 µM arachidonic acid) | 258 +/- 76 ng / 10^6 cells | Cultured human bronchial epithelial cells | [9] |
Experimental Protocols
Measurement of 15-HETE in Biological Samples
Objective: To quantify the amount of 15-HETE in biological samples such as cell culture media or tissue homogenates.
Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a common and sensitive method.
Protocol:
-
Sample Preparation:
-
Acidify the sample to pH 3.0.
-
Add a deuterated internal standard (e.g., d8-15-HETE) to the sample for accurate quantification.
-
Perform solid-phase extraction (SPE) to purify and concentrate the lipids.
-
-
HPLC Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and an acid (e.g., formic acid or acetic acid).
-
-
MS Detection:
-
Utilize electrospray ionization (ESI) in the negative ion mode.
-
Set up multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both 15-HETE and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known amounts of a 15-HETE standard.
-
Calculate the concentration of 15-HETE in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Conclusion
15-HETE is a pleiotropic lipid mediator with significant roles in a variety of physiological and pathological processes. Its synthesis and metabolism are tightly regulated, and its effects are mediated through a complex network of signaling pathways. While the direct physiological functions of its CoA ester, this compound, remain to be elucidated, it is likely an essential intermediate in the metabolic fate of 15-HETE. Further research into the specific roles of 15-HETE and its metabolites will continue to provide valuable insights into human health and disease, and may lead to the development of novel therapeutic strategies.
References
- 1. COX-1 dependent biosynthesis of 15-hydroxyeicosatetraenoic acid in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Metabolism of 15-hydroxyeicosatetraenoic acid by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic production of 15-hydroxyeicosatetraenoic acid from arachidonic acid by using soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
15-HETE-CoA as a Substrate for Peroxisomal Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Hydroxyeicosatetraenoic acid (15-HETE), a prominent lipoxygenase metabolite of arachidonic acid, plays a significant role in various physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation. While the signaling functions of 15-HETE are extensively studied, its metabolic fate is less understood. Emerging evidence indicates that 15-HETE undergoes catabolism through peroxisomal beta-oxidation, a process that involves its conversion to 15-HETE-CoA and subsequent chain shortening. This technical guide provides a comprehensive overview of the current understanding of this compound as a substrate for peroxisomal beta-oxidation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the metabolic regulation of lipid mediators.
Introduction to 15-HETE and Peroxisomal Beta-Oxidation
15-HETE is a bioactive eicosanoid synthesized from arachidonic acid primarily by the action of 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes. It exists in different stereoisomers, with 15(S)-HETE being a major product of 15-LOX. 15-HETE exerts a wide range of biological effects by acting as a signaling molecule, influencing cellular processes such as inflammation, cell growth, and vascular tone.[1][2]
Peroxisomes are ubiquitous subcellular organelles that play a crucial role in lipid metabolism. One of their key functions is the beta-oxidation of specific fatty acids that are poor substrates for mitochondria, including very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and eicosanoids.[3][4] This process involves a series of enzymatic reactions that shorten the fatty acyl chain, producing acetyl-CoA and a chain-shortened acyl-CoA.
The Metabolic Pathway: From 15-HETE to Peroxisomal Beta-Oxidation
The entry of 15-HETE into the peroxisomal beta-oxidation pathway necessitates its initial activation to a CoA thioester, forming this compound. This activation is a critical step for many fatty acids to be metabolized.
Activation of 15-HETE to this compound
Free fatty acids are activated to their CoA derivatives by a family of enzymes known as acyl-CoA synthetases (ACSs). Long-chain acyl-CoA synthetases (ACSLs) are responsible for the activation of fatty acids with chain lengths of 12 to 20 carbons. Studies have shown that all five ACSL isoforms are capable of using hydroxyeicosatetraenoic acids (HETEs) as substrates.[5] This suggests that one or more of these ACSL isoforms are responsible for the conversion of 15-HETE to this compound. Peroxisomes contain their own set of acyl-CoA synthetases, including ACSL4, SLC27A2, and SLC27A4, which could be involved in this activation step either at the peroxisomal membrane or within the organelle.[6][7]
Peroxisomal Beta-Oxidation of this compound
Once formed, this compound is a substrate for the peroxisomal beta-oxidation machinery. This process is a cyclical pathway involving four key enzymatic steps that result in the shortening of the acyl chain by two carbons per cycle.
The enzymes involved in the peroxisomal beta-oxidation of straight-chain acyl-CoAs are:
-
Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the alpha and beta carbons and producing hydrogen peroxide (H₂O₂).
-
Multifunctional Enzyme (MFE): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond and then oxidizes the resulting hydroxyl group.
-
3-ketoacyl-CoA Thiolase (THIOL): This enzyme cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a chain-shortened acyl-CoA.
This chain-shortened acyl-CoA can then re-enter the beta-oxidation spiral for further degradation. The end products, acetyl-CoA and shorter-chain acyl-CoAs, are then transported to the mitochondria for complete oxidation.[8][9]
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fast GC-MS/MS method for the simultaneous measurement of key metabolites of peroxisomal beta-oxidation and ether lipid biosynthesis in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fatty Acid Beta-Oxidation Pathway Is Important for Decidualization of Endometrial Stromal Cells in Both Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Unseen Activator: Discovery and Initial Characterization of 15-HETE-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxyeicosatetraenoic acid (15-HETE), a significant metabolite of arachidonic acid, plays a multifaceted role in various physiological and pathological processes, including inflammation, cell proliferation, and vascular remodeling.[1][2] While the biological activities of free 15-HETE have been extensively studied, its metabolic activation is crucial for its incorporation into complex lipids, a key step in modulating cellular signaling and membrane composition. This activation occurs through its conversion to a coenzyme A (CoA) thioester, 15-HETE-CoA. Although a singular "discovery" paper for this compound is not evident in the literature, its existence and initial characterization are inferred from a body of research on the metabolism of hydroxyeicosatetraenoic acids. This technical guide synthesizes the indirect and direct evidence that led to our understanding of this compound, detailing the experimental approaches and quantitative data that underpin its characterization.
Discovery and Indirect Evidence of this compound
The discovery of this compound is intrinsically linked to the observation that 15-HETE is readily incorporated into cellular lipids, such as phospholipids (B1166683) and cholesteryl esters.[1][3] Early studies using radiolabeled 15-HETE demonstrated its rapid esterification into these complex lipids in various cell types, including human neutrophils and macrophages.[3][4]
The pivotal evidence for the involvement of a CoA intermediate came from studies utilizing acyl-CoA synthetase (ACS) inhibitors. Acyl-CoA synthetases are a family of enzymes that "activate" fatty acids by catalyzing their conversion to acyl-CoA thioesters, a prerequisite for their participation in most metabolic pathways.[5][6] The compound triacsin C is a potent and selective inhibitor of long-chain acyl-CoA synthetases.[7][8] Research demonstrated that treatment of cells with triacsin C significantly blocked the incorporation of 15-HETE into glycerolipids and cholesterol esters.[1][9] This inhibition strongly indicated that 15-HETE must first be converted to this compound by an acyl-CoA synthetase before it can be esterified into complex lipids.
Further evidence comes from studies on acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for esterifying cholesterol with fatty acids. The esterification of 15-HETE to cholesterol in macrophages was shown to be dependent on the synthesis of its fatty acyl-CoA derivative and was catalyzed by ACAT.[4]
Initial Characterization
The direct characterization of this compound has been challenging due to its transient nature and low intracellular concentrations. However, its biochemical properties can be inferred from the enzymes that synthesize it and the subsequent metabolic pathways it enters.
Enzymatic Formation
This compound is synthesized from 15-HETE and coenzyme A in an ATP-dependent reaction catalyzed by a long-chain acyl-CoA synthetase. While the specific ACS isoform(s) with the highest affinity for 15-HETE have not been definitively identified, the broad substrate specificity of many ACS enzymes suggests that several members of this family could potentially activate 15-HETE.
Role in Lipid Metabolism
Once formed, this compound serves as the activated donor of the 15-HETE acyl group for its incorporation into various lipid classes, primarily phospholipids and cholesteryl esters. This process is catalyzed by acyltransferases. The specific incorporation into phosphatidylinositol suggests a potential role for 15-HETE-containing phospholipids in signal transduction pathways.[3]
Quantitative Data
Table 1: Incorporation of 15-HETE into Cellular Lipids
| Cell Type | Lipid Class | Percentage of Incorporated 15-HETE | Reference |
| Human Neutrophils | Phosphatidylinositol | ~20% | [3] |
| Human Neutrophils | Other Phospholipids & Neutral Lipids | < 4% | [3] |
| Caco-2 cells | Esterified into Cellular Lipids | ~10% | [10] |
| Macrophages | Cholesteryl Esters | Dependent on cholesterol loading | [4] |
Table 2: Effect of Inhibitors on 15-HETE Metabolism
| Inhibitor | Target Enzyme | Effect on 15-HETE Metabolism | Cell Type | Reference |
| Triacsin C | Acyl-CoA Synthetase | Blocks incorporation into glycerolipids and cholesterol esters | Fibroblasts, Hepatocytes | [7][9] |
| Progesterone | ACAT | Decreased cholesteryl 15-HETE production by 60% | Macrophages | [4] |
| Compound 58-035 | ACAT | Decreased cholesteryl 15-HETE production by 90% | Macrophages | [4] |
Experimental Protocols
Synthesis of 15-HETE
15-HETE for experimental use is typically synthesized enzymatically from arachidonic acid using soybean lipoxygenase.[11][12]
-
Substrate Preparation: Dissolve arachidonic acid in an appropriate solvent (e.g., ethanol).
-
Enzymatic Reaction: Add the arachidonic acid solution to a buffered solution (pH 8.5-9.0) containing soybean lipoxygenase.
-
Incubation: Incubate the reaction mixture at room temperature with gentle stirring.
-
Reaction Termination: Stop the reaction by acidification (e.g., with citric acid) and addition of an organic solvent (e.g., ethyl acetate) for extraction.
-
Purification: The resulting 15-hydroperoxyeicosatetraenoic acid (15-HPETE) is reduced to 15-HETE using a reducing agent like sodium borohydride. The 15-HETE is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][13]
In Vitro Assay for this compound Synthesis
This protocol is adapted from general methods for assaying acyl-CoA synthetase activity.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, Coenzyme A, dithiothreitol (B142953) (DTT), and radiolabeled or unlabeled 15-HETE.
-
Enzyme Source: Add a source of acyl-CoA synthetase, such as purified enzyme or a cell lysate/microsomal fraction.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a solution to precipitate proteins (e.g., perchloric acid).
-
Analysis: The formation of this compound can be quantified by separating the reaction products using RP-HPLC and detecting the this compound peak. If radiolabeled 15-HETE is used, the radioactivity in the this compound fraction can be measured by liquid scintillation counting.
Mass Spectrometry Analysis of 15-HETE and its Metabolites
Mass spectrometry is a critical tool for the identification and quantification of 15-HETE and its derivatives.
-
Sample Preparation: Extract lipids from biological samples using a suitable solvent system (e.g., Folch extraction).
-
Derivatization (Optional but common for HETEs): For enhanced sensitivity in some mass spectrometry techniques, the carboxyl group of 15-HETE can be derivatized, for example, by forming a pentafluorobenzyl (PFB) ester.[14]
-
Chromatographic Separation: Separate the lipid extract using liquid chromatography (LC), often coupled with a chiral column to resolve different stereoisomers of 15-HETE.[14]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. For 15-HETE, electrospray ionization (ESI) in negative ion mode is commonly used. The precursor ion ([M-H]⁻) for 15-HETE is m/z 319.2.[15][16] Tandem mass spectrometry (MS/MS) is then used to generate characteristic fragment ions for unambiguous identification and quantification.
Conclusion
While the direct discovery and isolation of this compound have not been explicitly documented in a single seminal publication, its existence as a crucial metabolic intermediate is firmly established through a compelling body of indirect evidence. The inhibition of 15-HETE esterification by acyl-CoA synthetase inhibitors provides the strongest argument for its formation. The initial characterization of this compound is therefore based on the known mechanisms of fatty acid activation and its subsequent role as a substrate for acyltransferases. Future research employing advanced mass spectrometry techniques may enable the direct detection and quantification of this transient but vital molecule, further elucidating its precise role in lipid metabolism and cellular signaling. This understanding is critical for developing novel therapeutic strategies targeting pathways involved in inflammation and other diseases where 15-HETE plays a significant role.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of 15-hydroxyeicosatetraenoic acid (15-HETE) as the predominant eicosanoid in aortas from Watanabe Heritable Hyperlipidemic and cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of lipoxygenase products into cholesteryl esters by acyl-CoA:cholesterol acyltransferase in cholesterol-rich macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 6. Yeast acyl-CoA synthetases at the crossroads of fatty acid metabolism and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Anti-atherosclerotic activity of triacsin C, an acyl-CoA synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Triglyceride and Cholesterol Ester Synthesis Impairs Assembly of Infectious Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of 15-hydroxyeicosatetraenoic acid by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry of underivatized 15-hydroxyeicosatetraenoic acid and 15-hydroxyeicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic production of 15-hydroxyeicosatetraenoic acid from arachidonic acid by using soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation of 11-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid in human umbilical arteries is catalyzed by cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 15-Hete | C20H32O3 | CID 9966861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Generation of hydroxyeicosatetraenoic acids by human inflammatory cells: analysis by thermospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Localization of 15-HETE-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Hydroxyeicosatetraenoic acid (15-HETE) is a bioactive lipid mediator derived from arachidonic acid, implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. For 15-HETE to exert many of its biological functions, it must first be activated to its coenzyme A (CoA) thioester, 15-HETE-CoA. The intracellular localization of this compound is critical for determining its metabolic fate and its access to downstream signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the subcellular distribution of this compound, detailing the key enzymatic players, metabolic pathways, and experimental methodologies used to elucidate its localization.
Introduction
The biological activity of fatty acids and their derivatives is intrinsically linked to their spatial and temporal distribution within the cell. 15-HETE, produced by the action of 15-lipoxygenases (15-LOX) and cyclooxygenases (COX), is a pleiotropic signaling molecule. Its conversion to this compound, catalyzed by long-chain acyl-CoA synthetases (ACSLs), is a pivotal step that channels it into various metabolic and signaling cascades. Understanding where this compound is synthesized and utilized is paramount for developing targeted therapeutic strategies that modulate its activity. This guide will delve into the subcellular compartments implicated in the synthesis and subsequent metabolism of this compound, providing a detailed framework for researchers in the field.
Synthesis of this compound: The Role of Acyl-CoA Synthetases
The conversion of 15-HETE to this compound is an ATP-dependent process catalyzed by ACSL enzymes. The subcellular localization of these enzymes is a primary determinant of where this compound is generated. Several ACSL isoforms have been identified, each with distinct tissue expression patterns and subcellular distributions.
Table 1: Subcellular Localization and Substrate Preference of Key Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms
| ACSL Isoform | Primary Subcellular Localization(s) | Substrate Preference Relevant to 15-HETE | Key Functions |
| ACSL1 | Endoplasmic Reticulum (ER), Outer Mitochondrial Membrane (OMM), Peroxisomes | Prefers saturated and monounsaturated fatty acids, but can activate polyunsaturated fatty acids (PUFAs)[1]. | Fatty acid import, β-oxidation, triacylglycerol synthesis. |
| ACSL3 | Endoplasmic Reticulum (ER), Lipid Droplets | Activates a broad range of fatty acids, including PUFAs. | Lipid droplet formation, fatty acid uptake[1]. |
| ACSL4 | Endoplasmic Reticulum (ER), Mitochondrial-Associated Membranes (MAMs), Peroxisomes | Strong preference for arachidonic acid (AA) and other PUFAs, including HETEs[1][2][3]. | Incorporation of PUFAs into phospholipids, ferroptosis. |
| SLC27A2 (FATP2) | Peroxisomes, Endoplasmic Reticulum (ER) | Activates very long-chain fatty acids and a range of other fatty acids. | Peroxisomal β-oxidation, bile acid synthesis. |
ACSL4, with its high affinity for arachidonic acid and its derivatives, is a strong candidate for the primary enzyme responsible for 15-HETE activation[1][2][3]. Its localization to the ER and MAMs suggests that these are major sites of this compound synthesis. The presence of other ACSL isoforms in mitochondria and peroxisomes indicates that this compound can also be generated in these organelles.
Metabolic Fates and Intracellular Trafficking of this compound
Once synthesized, this compound can be channeled into several metabolic pathways, further defining its intracellular journey.
Esterification into Phospholipids
A significant fate of this compound is its incorporation into the cellular phospholipid pool, primarily within the membranes of the endoplasmic reticulum. This process involves the acylation of lysophospholipids by acyltransferases. Studies have shown that 15-HETE is selectively incorporated into phosphatidylinositol (PI), suggesting a potential role in modulating phosphoinositide signaling pathways.
Beta-Oxidation in Peroxisomes and Mitochondria
This compound can undergo chain shortening through the β-oxidation pathway in both peroxisomes and mitochondria. Peroxisomes are thought to be the primary site for the initial steps of β-oxidation of HETEs, with the resulting shorter-chain acyl-CoAs being further metabolized in mitochondria[4][5][6][7][8]. The presence of acyl-CoA synthetase activity in both organelles supports the localized activation of 15-HETE for this purpose.
Experimental Protocols for Determining Intracellular Localization
Elucidating the subcellular distribution of this compound requires a combination of biochemical and imaging techniques.
Subcellular Fractionation Coupled with Mass Spectrometry
This is a powerful method to quantify the distribution of lipids and their metabolites across different organelles.
Protocol: Subcellular Fractionation for Lipidomics Analysis [9][10]
-
Cell Culture and Harvest: Grow cells to 80-90% confluency. Harvest cells by scraping in ice-cold phosphate-buffered saline (PBS) and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, pH 7.9, with protease inhibitors). Allow cells to swell on ice for 15-20 minutes. Homogenize using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed (monitor by trypan blue staining).
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclear fraction.
-
Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing ER and Golgi). The supernatant represents the cytosolic fraction.
-
-
Organelle Purity Assessment: Validate the purity of each fraction by Western blotting for organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER).
-
Lipid Extraction: Resuspend each organelle pellet in a known volume of buffer. Extract lipids using a modified Bligh-Dyer method.
-
Mass Spectrometry Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and related metabolites. Use a stable isotope-labeled internal standard for accurate quantification.
Immunofluorescence Microscopy for Acyl-CoA Synthetase Localization
Visualizing the location of the enzymes that synthesize this compound provides strong evidence for its sites of generation.
Protocol: Immunofluorescence Staining of ACSL4 [11][12][13][14][15]
-
Cell Culture and Fixation: Grow cells on sterile glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against ACSL4 (e.g., rabbit anti-ACSL4) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal fluorescence microscope. Co-staining with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) can confirm the subcellular localization of ACSL4.
Visualizing the Intracellular Landscape of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to the intracellular localization of this compound.
References
- 1. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial metabolism of 12- and 15-hydroxyeicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisomal and mitochondrial fatty acid beta-oxidation in mice nullizygous for both peroxisome proliferator-activated receptor alpha and peroxisomal fatty acyl-CoA oxidase. Genotype correlation with fatty liver phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Participation of peroxisomes in the metabolism of xenobiotic acyl compounds: comparison between peroxisomal and mitochondrial beta-oxidation of omega-phenyl fatty acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcellular organelle lipidomics in TLR-4-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ki-sbc.mit.edu [ki-sbc.mit.edu]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. usbio.net [usbio.net]
- 14. ACSL4 Polyclonal Antibody (PA5-30026) [thermofisher.com]
- 15. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Synthesis of 15-HETE-CoA for In Vitro Investigations: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of 15-hydroxyeicosatetraenoic acid-Coenzyme A (15-HETE-CoA) and its application in in vitro studies. Included are detailed protocols for its synthesis, along with methodologies for key experiments to investigate its biological functions.
Introduction
15-HETE is a significant metabolite of arachidonic acid, produced via the action of 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes. It is a precursor to lipoxins, which are specialized pro-resolving mediators involved in the resolution of inflammation.[1][2] The conversion of 15-HETE to its Coenzyme A (CoA) thioester, this compound, is a critical step for its incorporation into phospholipids (B1166683) and subsequent metabolic pathways. Understanding the synthesis and biological activities of this compound is crucial for elucidating its role in various physiological and pathological processes, including inflammation, angiogenesis, and cancer.
Synthesis of this compound
The synthesis of this compound can be approached through a two-step process: first, the generation of 15-HETE, and second, its conjugation to Coenzyme A.
Part 1: Synthesis of 15(S)-HETE
A common and effective method for synthesizing 15(S)-HETE is through the enzymatic conversion of arachidonic acid using soybean lipoxygenase.
Protocol: Enzymatic Synthesis of 15(S)-HETE
Materials:
-
Arachidonic acid
-
Soybean lipoxygenase (Type V)
-
Sodium borate (B1201080) buffer (pH 8.5)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve arachidonic acid in methanol and add it to a sodium borate buffer (pH 8.5).
-
Enzymatic Reaction: Initiate the reaction by adding soybean lipoxygenase to the solution. Incubate at 20°C with gentle stirring for 25 minutes.
-
Reaction Quenching: Stop the reaction by adding a sufficient volume of a polar organic solvent like methanol or ethanol.
-
Extraction: Acidify the reaction mixture to approximately pH 4 with a dilute acid (e.g., 0.1 M HCl) and extract the lipid products with ethyl acetate.
-
Purification: Concentrate the ethyl acetate extract under reduced pressure. Purify the resulting residue using silica gel column chromatography with a hexane:ethyl acetate solvent system to isolate 15(S)-HETE.
-
Characterization: Confirm the identity and purity of the synthesized 15(S)-HETE using techniques such as HPLC, mass spectrometry, and NMR spectroscopy.
Part 2: Synthesis of this compound from 15-HETE
The conversion of 15-HETE to its CoA ester can be achieved by activating the carboxylic acid group of 15-HETE and then reacting it with Coenzyme A. A reliable method involves the formation of an N-hydroxysuccinimide (NHS) ester of 15-HETE as an intermediate.[3]
Protocol: Chemical Synthesis of this compound
Materials:
-
15(S)-HETE
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Coenzyme A (lithium salt)
-
Sodium bicarbonate buffer (pH 8.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Activation of 15-HETE:
-
Dissolve 15(S)-HETE in anhydrous DCM.
-
Add NHS followed by DCC in a dropwise manner while stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours.
-
Monitor the formation of the 15-HETE-NHS ester by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Conjugation with Coenzyme A:
-
Dissolve the dried 15-HETE-NHS ester in a minimal amount of a suitable organic solvent (e.g., acetonitrile (B52724) or THF).
-
Separately, dissolve Coenzyme A (lithium salt) in a sodium bicarbonate buffer (pH 8.0).
-
Slowly add the 15-HETE-NHS ester solution to the Coenzyme A solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification of this compound:
-
Purify the reaction mixture using a C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted Coenzyme A and other water-soluble impurities.
-
Elute the this compound with a mixture of methanol and water.
-
Lyophilize the purified fraction to obtain this compound as a solid.
-
-
Characterization: Confirm the structure and purity of the synthesized this compound using mass spectrometry and HPLC.
In Vitro Applications and Protocols
This compound can be utilized in a variety of in vitro assays to investigate its biological effects on cellular processes such as proliferation, migration, and signaling.
Cell Proliferation Assay
Protocol: MTT Assay for Cell Viability
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include a vehicle control (the solvent used to dissolve this compound).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 |
| This compound | 0.1 | (Example Value) |
| This compound | 1 | (Example Value) |
| This compound | 10 | (Example Value) |
Note: The actual values will depend on the cell type and experimental conditions.
Cell Migration Assay
Protocol: Transwell Migration Assay
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (8 µm pore size)
-
Serum-free medium
-
Medium with chemoattractant (e.g., VEGF or 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Cell Preparation: Culture endothelial cells to 80-90% confluency and then serum-starve them for 4-6 hours.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add medium with a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
| Treatment | Concentration (µM) | Number of Migrated Cells |
| Vehicle Control | - | (Example Value) |
| Chemoattractant | - | (Example Value) |
| Chemoattractant + this compound | 0.1 | (Example Value) |
| Chemoattractant + this compound | 1 | (Example Value) |
| Chemoattractant + this compound | 10 | (Example Value) |
Note: The actual values will depend on the cell type and chemoattractant used.
Western Blot Analysis of Signaling Pathways
Protocol: Western Blotting
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
| Treatment | Target Protein | Fold Change vs. Control |
| This compound (Time 1) | p-Akt/Total Akt | (Example Value) |
| This compound (Time 2) | p-Akt/Total Akt | (Example Value) |
| This compound (Time 1) | p-STAT3/Total STAT3 | (Example Value) |
| This compound (Time 2) | p-STAT3/Total STAT3 | (Example Value) |
Note: The specific time points and target proteins will depend on the signaling pathway being investigated.
Signaling Pathways and Experimental Workflows
The biological effects of 15-HETE are mediated through various signaling pathways. Understanding these pathways is essential for designing and interpreting in vitro experiments.
15-HETE Biosynthesis and Metabolism
Caption: Biosynthesis and metabolism of 15-HETE.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro studies of this compound.
Key Signaling Pathways of 15-HETE
15-HETE has been shown to modulate several key signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration. 15(S)-HETE has been demonstrated to activate this pathway in endothelial cells, promoting angiogenesis.[4]
-
Jak/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is involved in cytokine signaling and cellular responses like proliferation and differentiation. 15(S)-HETE can activate Jak2-STAT-5B signaling, leading to the expression of pro-angiogenic factors like IL-8.
-
iNOS Pathway: In certain cell types, such as pulmonary artery smooth muscle cells, 15-HETE can upregulate inducible nitric oxide synthase (iNOS), which plays a role in apoptosis and vascular remodeling.[5]
Caption: Key signaling pathways modulated by 15-HETE.
Conclusion
The synthesis of this compound is a critical step for the in-depth investigation of its biological roles. The protocols outlined in this document provide a framework for its preparation and subsequent use in various in vitro assays. By studying its effects on cell proliferation, migration, and key signaling pathways, researchers can gain valuable insights into the complex functions of this lipid mediator in health and disease, paving the way for potential therapeutic interventions.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting a Key Inflammatory Intermediate: Analytical Methods for 15-HETE-CoA in Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 15-Hydroxyeicosatetraenoic acid (15-HETE) is a crucial bioactive lipid mediator derived from arachidonic acid, implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and apoptosis.[1][2] Within the cell, 15-HETE can be esterified to Coenzyme A (CoA) to form 15-HETE-CoA, a critical intermediate for its incorporation into phospholipids (B1166683) and subsequent downstream signaling. The accurate detection and quantification of this compound in cellular systems are paramount for understanding its biological roles and for the development of novel therapeutics targeting its pathways. This document provides detailed application notes and protocols for the analytical determination of this compound in cells, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Introduction to 15-HETE and its CoA Ester
15-HETE is produced from arachidonic acid primarily through the action of 15-lipoxygenase (15-LOX) enzymes.[2] It exists as two main stereoisomers, 15(S)-HETE and 15(R)-HETE, with distinct biological activities.[2] Once synthesized, 15-HETE can be further metabolized or incorporated into cellular membranes, a process facilitated by its conversion to this compound. This activation to a CoA thioester is a common mechanism for fatty acid metabolism and incorporation into complex lipids. The resulting 15-HETE-containing phospholipids can then modulate membrane properties and serve as a reservoir for the release of 15-HETE upon cellular stimulation.
Analytical Methods for this compound Detection
The low abundance and potential instability of this compound in biological samples necessitate highly sensitive and specific analytical methods. While immunoassays have been developed for 15-HETE, LC-MS/MS has emerged as the gold standard for the quantification of acyl-CoAs, including this compound, due to its superior specificity, sensitivity, and ability to perform multiplexed analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is ideally suited for the analysis of complex biological matrices.
Key Advantages of LC-MS/MS for this compound Analysis:
-
High Specificity: The use of multiple reaction monitoring (MRM) allows for the specific detection of the precursor ion and a characteristic fragment ion of this compound, minimizing interference from other cellular components.
-
High Sensitivity: Modern LC-MS/MS instruments can achieve detection limits in the femtomole to picomole range, enabling the quantification of low-abundance lipids like this compound.
-
Quantitative Accuracy: The use of stable isotope-labeled internal standards (e.g., d8-15-HETE-CoA) allows for accurate quantification by correcting for variations in sample preparation and instrument response.
-
Multiplexing: LC-MS/MS methods can be developed to simultaneously quantify this compound and other related analytes, such as 15-HETE, arachidonic acid, and other acyl-CoAs, providing a more comprehensive metabolic profile.
Data Presentation: Comparison of Analytical Methods
Quantitative data for the direct analysis of this compound in cells is limited in the literature. Therefore, the following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of the precursor, 15-HETE, and other long-chain acyl-CoAs, which are transferable to the analysis of this compound.
Table 1: LC-MS/MS Performance for 15-HETE Analysis in Biological Samples
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.09 ng/mL | [3] |
| Limit of Detection (LOD) | <2.6 pg on column | [3] |
| Linear Dynamic Range | 1 - 4500 pg | [4] |
| Intraday Precision (%RSD) | < 15% | [3] |
| Interday Precision (%RSD) | < 15% | [5] |
| Accuracy | 85-115% | [5] |
Table 2: LC-MS/MS Performance for Long-Chain Acyl-CoA Analysis in Cells
| Acyl-CoA Species | LLOQ (pmol/10^6 cells) | LOD (fmol on column) | Reference |
| Palmitoyl-CoA (C16:0) | ~0.5 | ~5 | |
| Stearoyl-CoA (C18:0) | ~0.3 | ~5 | |
| Oleoyl-CoA (C18:1) | ~0.4 | ~5 | |
| Arachidonoyl-CoA (C20:4) | ~0.2 | ~10 |
Experimental Protocols
Protocol 1: Synthesis of this compound Standard (Proposed Method)
Part A: Enzymatic Synthesis of 15(S)-HETE [6]
-
Materials: Arachidonic acid, soybean lipoxygenase (Type I-B), borate (B1201080) buffer (pH 9.0), ethanol, hexane (B92381), diethyl ether, formic acid.
-
Procedure:
-
Prepare a solution of arachidonic acid in ethanol.
-
Add the arachidonic acid solution to the borate buffer.
-
Initiate the reaction by adding soybean lipoxygenase.
-
Incubate at room temperature with gentle stirring for 20-30 minutes.
-
Stop the reaction by adding an excess of ethanol.
-
Acidify the mixture to pH 3.5 with formic acid.
-
Extract the 15-HETE using a mixture of hexane and diethyl ether.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Purify the 15(S)-HETE using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Part B: Chemical Synthesis of this compound (Adapted from long-chain acyl-CoA synthesis protocols)[7][8]
-
Materials: Purified 15(S)-HETE, oxalyl chloride, anhydrous tetrahydrofuran (B95107) (THF), Coenzyme A trilithium salt, sodium bicarbonate.
-
Procedure:
-
Dissolve the purified 15(S)-HETE in anhydrous THF.
-
Activate the carboxylic acid group of 15-HETE by reacting it with oxalyl chloride to form the acyl chloride. This reaction should be performed under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, dissolve Coenzyme A trilithium salt in an aqueous solution of sodium bicarbonate.
-
Slowly add the 15-HETE-acyl chloride solution to the Coenzyme A solution with vigorous stirring. Maintain the pH of the reaction mixture between 7.5 and 8.0.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purify the synthesized this compound using solid-phase extraction (SPE) or RP-HPLC.
-
Confirm the identity and purity of the this compound by LC-MS/MS.
-
Protocol 2: Extraction of this compound from Cultured Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cells.
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency (typically 80-90%).
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold extraction solvent (e.g., methanol (B129727):water 80:20 v/v containing an appropriate internal standard such as d8-15-HETE-CoA) directly to the culture dish (for adherent cells) or to the cell pellet (for suspension cells).
-
For adherent cells, use a cell scraper to detach the cells into the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Sample Processing:
-
Carefully transfer the supernatant containing the this compound to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of this compound
1. Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. Mass Spectrometry (MS) Conditions (Example for a Triple Quadrupole MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be the [M+H]+ adduct. The primary fragment ion will result from the neutral loss of the phosphopantetheine group (507 Da). The exact m/z values will need to be determined using the synthesized standard.
-
d8-15-HETE-CoA (Internal Standard): Similar fragmentation pattern to the unlabeled analyte, with a corresponding mass shift.
-
-
Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: Optimize using the synthesized standard.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic production of 15-hydroxyeicosatetraenoic acid from arachidonic acid by using soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Quantification of 15-HETE-CoA using a Novel LC-MS/MS Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive and detailed protocol for the sensitive and specific quantification of 15-hydroxyeicosatetraenoic acid Coenzyme A (15-HETE-CoA) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 15-HETE is a significant lipid mediator derived from arachidonic acid, implicated in inflammatory processes and cell signaling.[1][2] Its activation to a CoA thioester is a critical step for its entry into metabolic pathways such as β-oxidation or esterification into complex lipids. This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and is intended for researchers in metabolic disease, inflammation, and drug discovery.
Introduction and Signaling Pathway
15-hydroxyeicosatetraenoic acid (15-HETE) is an eicosanoid produced from arachidonic acid primarily through the action of 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes.[2][3] It serves as a signaling molecule and a precursor to other bioactive lipids like lipoxins.[1] For 15-HETE to be metabolized via β-oxidation or incorporated into phospholipids (B1166683) and triglycerides, it must first be activated by conjugation to Coenzyme A (CoA), forming this compound. The quantification of this specific acyl-CoA is essential for understanding the metabolic fate of 15-HETE.
This LC-MS/MS method is adapted from established protocols for other long-chain fatty acyl-CoAs and provides the necessary specificity and sensitivity for accurate quantification.[4][5] The method employs electrospray ionization in positive mode, monitoring the characteristic neutral loss of the 3'-phospho-ADP moiety for detection.[4]
Experimental Protocol
This protocol is designed for the analysis of this compound from cultured cells or tissue homogenates. It is critical that all steps are performed efficiently and on ice to minimize analyte degradation.
Materials and Reagents
| Reagent/Material | Supplier/Grade | Notes |
| This compound Standard | (Custom Synthesis or Commercial) | Purity >95% |
| C17:0-CoA (Internal Standard) | Avanti Polar Lipids or equivalent | Used for quantification.[6] |
| Acetonitrile (ACN) | LC-MS Grade | Mobile phase and extraction solvent. |
| Methanol (B129727) (MeOH) | LC-MS Grade | Extraction and reconstitution solvent. |
| Water | LC-MS Grade | Mobile phase solvent. |
| Formic Acid (FA) | LC-MS Grade | Mobile phase modifier. |
| Chloroform (B151607) | ACS Grade | For liquid-liquid extraction. |
| C18 Solid Phase Extraction (SPE) Cartridges | 100 mg, 1 mL | For sample cleanup. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Biological Grade | For cell/tissue washing. |
Sample Preparation Workflow
The sample preparation process involves cell lysis, protein precipitation, liquid-liquid extraction to isolate lipids and acyl-CoAs, and an optional solid-phase extraction (SPE) step for sample cleanup. Proper sample preparation is a critical step for achieving high-quality, reproducible results.[7][8]
Detailed Steps:
-
Homogenization: Wash cell pellets (~1-5 million cells) or minced tissue (~20-50 mg) twice with ice-cold PBS. Homogenize the sample in 500 µL of ice-cold PBS using a probe sonicator or Dounce homogenizer.
-
Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., 1 µM C17:0-CoA) to each sample. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations during sample preparation.[9][10]
-
Extraction: To the 500 µL homogenate, add 1 mL of methanol and 0.5 mL of chloroform. Vortex vigorously for 2 minutes.[4]
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the upper aqueous/methanol layer, which contains the long-chain acyl-CoAs, and transfer to a new tube.
-
SPE Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the collected supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.[11]
-
-
Drying and Reconstitution: Dry the final extract under a gentle stream of nitrogen gas. Reconstitute the dried residue in 100 µL of a solution of 90:10 methanol/water with 0.1% formic acid. Vortex and transfer to an LC autosampler vial.
LC-MS/MS Parameters
The following parameters are a starting point and should be optimized for the specific instrument used. A reverse-phase C18 column is suitable for separating long-chain acyl-CoAs.[12][13]
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| LC System | Agilent 1290 UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min, 50% B; 2-10 min, 50-95% B; 10-12 min, 95% B; 12-12.1 min, 95-50% B; 12.1-15 min, 50% B |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| MS System | SCIEX QTRAP 6500 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V[11] |
| Source Temperature | 350°C[14] |
| Curtain Gas (CUR) | 20 psi |
| Collision Gas (CAD) | High |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Quantification (Note: The exact m/z for this compound should be confirmed using a chemical standard. The values below are calculated based on its chemical formula C41H68N7O19P3S, MW = 1069.98)
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound (Quantifier) | 1071.0 | 564.0 (neutral loss of 507)[4] | 100 V | 65 eV |
| This compound (Qualifier) | 1071.0 | 428.0 (ADP fragment)[5] | 100 V | 80 eV |
| C17:0-CoA (IS) | 1026.0 | 519.0 (neutral loss of 507)[4] | 100 V | 65 eV |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the this compound standard.
-
Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in the reconstitution solution. Spike each standard with the internal standard at a constant concentration.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the this compound standard. Apply a linear regression to the curve. The concentration of this compound in the biological samples is determined by interpolating their peak area ratios from this curve.
Example Quantitative Data
The following table presents illustrative data for method performance, which should be validated in the user's laboratory.
Table 4: Illustrative Method Performance Characteristics
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Extraction Recovery | > 85% |
Conclusion
This application note provides a robust and detailed LC-MS/MS protocol for the quantification of this compound. The method combines a reliable sample preparation procedure with the high sensitivity and specificity of tandem mass spectrometry. This protocol serves as a strong foundation for researchers investigating the metabolic roles of 15-HETE and can be adapted for various biological matrices. As with any analytical method, initial validation and optimization using the specific instrumentation and matrices of interest are highly recommended to ensure data quality and accuracy.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. COX-1 dependent biosynthesis of 15-hydroxyeicosatetraenoic acid in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia [mdpi.com]
- 13. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Tracing 15-HETE-CoA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxyeicosatetraenoic acid (15-HETE) is a bioactive lipid mediator derived from arachidonic acid, implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and apoptosis.[1] The activation of 15-HETE to its coenzyme A (CoA) thioester, 15-HETE-CoA, is a critical step for its entry into several metabolic pathways, including esterification into complex lipids and β-oxidation.[2] Understanding the metabolic fate of this compound is crucial for elucidating its biological functions and for the development of novel therapeutics targeting these pathways.
Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify metabolite fluxes.[3] By introducing a stable isotope-labeled precursor, such as ¹³C-labeled arachidonic acid, researchers can track the incorporation of the label into downstream metabolites, providing a dynamic view of metabolic processes. This document provides detailed application notes and protocols for tracing the metabolism of this compound using stable isotope labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
Arachidonic acid is converted to 15-HETE through the action of lipoxygenases (LOX) or cyclooxygenases (COX).[4] 15-HETE can then be activated to this compound, which can subsequently undergo β-oxidation, be esterified into phospholipids, or be further oxidized. One key metabolic route is the oxidation of 15-HETE to 15-oxo-ETE, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[4][5]
Caption: Metabolic fate of 15-HETE, including its activation to this compound.
Experimental Protocols
This section provides detailed protocols for cell culture and labeling, extraction of acyl-CoAs, and LC-MS/MS analysis.
Protocol 1: Cell Culture and Stable Isotope Labeling
This protocol describes the labeling of mammalian cells with ¹³C-arachidonic acid to trace its incorporation into this compound and its metabolites.
Materials:
-
Mammalian cell line of interest (e.g., Caco-2)[2]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
¹³C-labeled arachidonic acid (¹³C₂₀-Arachidonic acid)
-
Bovine serum albumin (BSA), fatty acid-free
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium:
-
Prepare a stock solution of ¹³C-arachidonic acid complexed to fatty acid-free BSA.
-
Dilute the stock solution in serum-free cell culture medium to achieve the desired final concentration of ¹³C-arachidonic acid (e.g., 10 µM).
-
-
Labeling:
-
Aspirate the complete culture medium from the cells and wash twice with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then scrape the cells into a new tube.[6]
-
Suspension cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), and wash the pellet twice with ice-cold PBS.[6]
-
Store cell pellets at -80°C until extraction.
-
Protocol 2: Extraction of Acyl-CoAs
This protocol is optimized for the extraction of a broad range of acyl-CoAs, including this compound, from cultured cells.
Materials:
-
Cell pellets from Protocol 1
-
Ice-cold methanol (B129727)
-
Internal standard: Deuterated 15(S)-HETE-d8[7]
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (capable of 15,000 x g at 4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Preparation of Extraction Solvent: Prepare ice-cold methanol containing the deuterated internal standard (e.g., 15(S)-HETE-d8 at a final concentration of 100 nM).
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in the cold methanol containing the internal standard.[6]
-
Vortex the sample vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[6]
-
Drying: Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[6]
-
Final Centrifugation: Vortex the reconstituted sample and centrifuge at 15,000 x g for 10 minutes at 4°C to remove any remaining insoluble material.[6]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of ¹³C-labeled this compound and Metabolites
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of unlabeled and ¹³C-labeled 15-HETE and its metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for unlabeled and labeled analytes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 15-HETE | 319.2 | 179.1 |
| ¹³C₂₀-15-HETE | 339.2 | 199.1 |
| 15-oxo-ETE | 317.2 | 177.1 |
| ¹³C₂₀-15-oxo-ETE | 337.2 | 197.1 |
| 15(S)-HETE-d8 (IS) | 327.2 | 182.1 |
Note: The exact m/z values for product ions of labeled compounds may need to be determined empirically. The values provided are theoretical based on the fragmentation of the arachidonic acid backbone.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Quantification of ¹³C-label Incorporation into 15-HETE and 15-oxo-ETE over Time
| Time (hours) | ¹³C-15-HETE (pmol/10⁶ cells) | ¹³C-15-oxo-ETE (pmol/10⁶ cells) |
| 0 | Below Limit of Detection | Below Limit of Detection |
| 1 | Insert Data | Insert Data |
| 4 | Insert Data | Insert Data |
| 8 | Insert Data | Insert Data |
| 24 | Insert Data | Insert Data |
Table 2: Relative Abundance of Unlabeled and Labeled Metabolites at 24 hours
| Metabolite | Unlabeled (pmol/10⁶ cells) | ¹³C-labeled (pmol/10⁶ cells) | % Labeled |
| 15-HETE | Insert Data | Insert Data | Calculate |
| 15-oxo-ETE | Insert Data | Insert Data | Calculate |
Experimental Workflow
The overall experimental workflow for tracing this compound metabolism is depicted below.
Caption: Step-by-step workflow from cell culture to data analysis.
References
- 1. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 15-hydroxyeicosatetraenoic acid by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a 15-HETE-CoA Synthetase Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxyeicosatetraenoic acid (15-HETE) is a bioactive lipid mediator derived from arachidonic acid, playing crucial roles in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell signaling. The conversion of 15-HETE to its coenzyme A (CoA) thioester, 15-HETE-CoA, is a critical activation step that primes it for further metabolic processing, such as incorporation into complex lipids. This activation is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). To date, a specific "this compound synthetase" has not been identified; instead, various ACSL isoforms exhibit this activity with differing efficiencies.
These application notes provide detailed protocols for developing and performing an enzyme assay to measure this compound synthetase activity, leveraging the broad substrate specificity of ACSL enzymes. The protocols are designed to be adaptable for use with purified enzymes, cell lysates, or tissue homogenates.
Data Presentation
The activity of different ACSL isoforms with 15-HETE as a substrate varies. The following table summarizes the specific activities of five human ACSL isoforms for 15-HETE, providing a baseline for comparison and enzyme selection in your assays.
| ACSL Isoform | Specific Activity (nmol/min/mg) with 15-HETE |
| ACSL1 | ~15 |
| ACSL3 | ~25 |
| ACSL4 | ~50 |
| ACSL5 | ~20 |
| ACSL6 | ~30 |
Note: Data is approximated from published studies and may vary based on experimental conditions.
Signaling Pathways and Experimental Workflow
15-HETE Signaling and Metabolism
15-HETE can be incorporated into cell membranes, primarily within phosphatidylinositol, creating a cellular reservoir. Upon stimulation by various agonists, phospholipases can release 15-HETE, making it available for conversion to this compound by ACSL enzymes. This activated form can then be a substrate for other enzymes or be incorporated into other lipids, influencing downstream signaling cascades.
Caption: 15-HETE Metabolism and Signaling Pathway.
Experimental Workflow for this compound Synthetase Assay
The general workflow for measuring this compound synthetase activity involves preparing the enzyme source, setting up the enzymatic reaction, and detecting the product. Two primary methods for detection are outlined: a fluorometric-based assay and an enzyme-coupled colorimetric assay.
Caption: General experimental workflow for the enzyme assay.
Experimental Protocols
Protocol 1: Fluorometric Assay for this compound Synthetase Activity
This protocol is adapted from commercially available acyl-CoA synthetase assay kits and is based on the principle that the formation of acyl-CoA can be coupled to a series of reactions that generate a fluorescent product.
Materials:
-
Enzyme Source: Purified ACSL, cell lysate, or tissue homogenate
-
15-HETE Substrate: High-purity 15(S)-HETE
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 10 mM MgCl₂, 0.5 mM EDTA
-
ATP Solution: 100 mM ATP in water
-
CoA Solution: 10 mM Coenzyme A in water
-
Enzyme Mix: Contains acyl-CoA oxidase
-
Developer Mix: Contains horseradish peroxidase
-
Converter Mix: For signal generation
-
Fluorescent Probe: e.g., a probe that reacts with H₂O₂
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission appropriate for the chosen probe, e.g., 535/587 nm)
Procedure:
-
Sample Preparation:
-
Purified Enzyme: Dilute the purified ACSL to the desired concentration in Assay Buffer.
-
Cell Lysate/Tissue Homogenate: Homogenize cells or tissue in ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay. Determine the protein concentration of the supernatant.
-
-
Reaction Mix Preparation (per well):
-
Prepare a master mix for the number of reactions to be performed.
-
Assay Buffer: 40 µL
-
ATP Solution: 2 µL
-
CoA Solution: 2 µL
-
Enzyme Mix: 2 µL
-
Developer Mix: 2 µL
-
Converter Mix: 1 µL
-
Fluorescent Probe: 1 µL
-
-
Assay Protocol:
-
Add 10 µL of the enzyme sample (purified enzyme or lysate) to each well of the 96-well plate.
-
For background control wells, add 10 µL of Assay Buffer instead of the enzyme sample.
-
Add 10 µL of 15-HETE substrate solution (prepare a stock solution in ethanol (B145695) and dilute in Assay Buffer to the desired final concentration, e.g., 10-100 µM). For control wells, add 10 µL of Assay Buffer with the same concentration of ethanol.
-
Add 80 µL of the Reaction Mix to each well to initiate the reaction.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (ΔFluorescence/ΔTime) for each sample and subtract the rate of the background control.
-
Use a standard curve generated with a known concentration of H₂O₂ or acyl-CoA to convert the fluorescence rate into the rate of this compound production (nmol/min).
-
Calculate the specific activity by dividing the rate of product formation by the amount of protein in the sample (nmol/min/mg).
-
Protocol 2: Enzyme-Coupled Colorimetric Assay for this compound Synthetase Activity
This method relies on the detection of pyrophosphate (PPi), a byproduct of the acyl-CoA synthetase reaction.
Materials:
-
Enzyme Source: Purified ACSL, cell lysate, or tissue homogenate
-
15-HETE Substrate: High-purity 15(S)-HETE
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM ATP, 0.5 mM CoA
-
PPi Detection Reagent: A commercially available reagent that produces a colorimetric signal in the presence of PPi.
-
96-well clear microplate
-
Spectrophotometer microplate reader
Procedure:
-
Sample Preparation:
-
Prepare the enzyme source as described in Protocol 1.
-
-
Assay Protocol:
-
Add 50 µL of Reaction Buffer to each well.
-
Add 10 µL of the enzyme sample.
-
Add 10 µL of 15-HETE substrate solution (to desired final concentration).
-
Pre-incubate at 37°C for 5 minutes.
-
Add 30 µL of the PPi Detection Reagent to each well to start the color development.
-
Incubate at room temperature for 10-30 minutes.
-
Measure the absorbance at the wavelength recommended for the PPi detection reagent.
-
-
Data Analysis:
-
Use a standard curve prepared with known concentrations of PPi to determine the amount of PPi produced in each well.
-
Since the stoichiometry of PPi to acyl-CoA formation is 1:1, the amount of PPi produced is equal to the amount of this compound synthesized.
-
Calculate the specific activity as described in Protocol 1.
-
Protocol 3: Direct Detection of this compound by LC-MS/MS
This is a highly specific and sensitive method for the direct quantification of the reaction product.
Materials:
-
Reaction Components: As described in the previous protocols.
-
Quenching Solution: Acetonitrile (B52724) with 0.1% formic acid.
-
LC-MS/MS system with a C18 reverse-phase column.
Procedure:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction in a larger volume (e.g., 100-500 µL) as described in the previous protocols.
-
After the desired incubation time, stop the reaction by adding an equal volume of ice-cold Quenching Solution.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched reaction mixture at high speed to pellet any precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from other reaction components.
-
Set the mass spectrometer to monitor for the specific parent and fragment ions of this compound.
-
-
Data Analysis:
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with a synthetic this compound standard.
-
Calculate the specific activity.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing a robust and reliable enzyme assay for this compound synthetase activity. By adapting these general long-chain acyl-CoA synthetase assays for the specific substrate 15-HETE, researchers can effectively study the activation of this important lipid mediator and its role in various biological systems. The choice of assay will depend on the available equipment and the required sensitivity and specificity. For high-throughput screening, the fluorometric and colorimetric assays are suitable, while the LC-MS/MS method provides the highest level of specificity and is ideal for detailed kinetic studies.
Application of 15-HETE-CoA in Lipidomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxyeicosatetraenoic acid (15-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes.[1][2][3][4] It is a significant signaling molecule involved in a variety of physiological and pathological processes, including inflammation, cell proliferation, and apoptosis.[5][6][7] In the field of lipidomics, 15-HETE serves as a crucial subject of study to understand its complex roles and metabolic pathways.
While 15-HETE itself is the primary signaling molecule, its incorporation into cellular lipids, a key aspect of its biological activity, is presumed to proceed through an activated intermediate, 15-HETE-Coenzyme A (15-HETE-CoA). This activation is catalyzed by acyl-CoA synthetases.[2] Although this compound is not commercially available as a research tool and is rarely studied directly, its formation is a critical inferred step in the metabolic fate of 15-HETE. Therefore, these application notes focus on the use of 15-HETE in lipidomics research, with the understanding that its esterification into complex lipids is dependent on its conversion to this compound.
The study of 15-HETE metabolism is also closely linked to the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes 15-HETE to 15-keto-ETE.[2][8] Understanding the interplay between 15-HETE, its incorporation into lipids via this compound, and its degradation by 15-PGDH is essential for elucidating its biological functions.
Signaling Pathways and Metabolic Fate of 15-HETE
The metabolic journey of 15-HETE is complex, involving its biosynthesis, incorporation into cellular membranes, and subsequent degradation or transformation into other bioactive mediators. The following diagram illustrates the key steps in the metabolic pathway of 15-HETE, including the inferred role of this compound.
Application Notes
Application 1: Tracing the Incorporation of 15-HETE into Cellular Lipids
Objective: To investigate the distribution and dynamics of 15-HETE within different classes of cellular phospholipids.
Rationale: The esterification of 15-HETE into phospholipids can alter membrane properties and generate novel lipid signaling molecules.[9][10] By using isotopically labeled 15-HETE, researchers can track its incorporation into specific lipid species, providing insights into the mechanisms of its biological effects. This process is dependent on the formation of this compound.
Methodology:
-
Incubate cultured cells with a known concentration of labeled 15-HETE (e.g., ³H- or ¹⁴C-labeled).
-
After incubation, harvest the cells and perform lipid extraction using a modified Bligh-Dyer or Folch method.
-
Separate the different lipid classes (e.g., phosphatidylinositol (PI), phosphatidylethanolamine (B1630911) (PE), phosphatidylcholine (PC), and neutral lipids) using thin-layer chromatography (TLC) or liquid chromatography (LC).
-
Quantify the amount of labeled 15-HETE in each lipid fraction using scintillation counting or mass spectrometry.
Application 2: Investigating the Role of Acyl-CoA Synthetases in 15-HETE Metabolism
Objective: To identify the specific acyl-CoA synthetase(s) responsible for the activation of 15-HETE to this compound.
Rationale: Different acyl-CoA synthetases exhibit substrate specificity.[11] Identifying the enzyme(s) that activate 15-HETE is crucial for understanding the regulation of its incorporation into complex lipids.
Methodology:
-
Utilize in vitro enzyme assays with purified or recombinant acyl-CoA synthetases.
-
Incubate the enzyme with 15-HETE, ATP, and Coenzyme A.
-
Monitor the formation of this compound using methods such as HPLC or LC-MS.
-
Alternatively, use cell-based assays with genetic knockdown or pharmacological inhibition of specific acyl-CoA synthetases (e.g., using triacsin C) and measure the subsequent reduction in 15-HETE incorporation into phospholipids.[2]
Application 3: Lipidomic Profiling to Identify Novel 15-HETE-Containing Lipid Species
Objective: To perform a comprehensive analysis of the lipidome to identify and quantify specific molecular species of phospholipids containing 15-HETE.
Rationale: High-resolution mass spectrometry-based lipidomics allows for the detailed characterization of complex lipid profiles.[9] This approach can reveal novel lipid species containing 15-HETE, which may have unique biological activities.
Methodology:
-
Treat cells or animal models with 15-HETE.
-
Extract lipids from the biological samples.
-
Analyze the lipid extracts using a high-resolution LC-MS/MS platform.
-
Utilize targeted or untargeted lipidomics workflows to identify and quantify phospholipids that show an increase in mass corresponding to the incorporation of 15-HETE.
Quantitative Data
The following table summarizes key quantitative data related to 15-HETE from the literature. This information is valuable for designing experiments and interpreting results.
| Parameter | Value | Context | Reference |
| Cellular Incorporation | |||
| % Incorporation into PI | ~20% | In human neutrophils after 20 min | [10][12] |
| % Incorporation into other phospholipids | <4% | In human neutrophils after 20 min | [10][12] |
| Metabolism | |||
| β-oxidation percentage | 55% | In Caco-2 cells | [13] |
| Direct esterification | ~10% | In Caco-2 cells | [13] |
| Binding Affinity | |||
| Kd for hepatic FABP | 6.0 µM | In Caco-2 cells | [13] |
| Concentrations in Biological Samples | |||
| Levels in ischemic heart tissue | Significantly higher than non-ischemic | Human heart biopsy samples | [14] |
| Levels in asthmatic bronchi | Significantly higher than non-asthmatics | Human bronchial tissue | [15] |
Experimental Protocols
Protocol 1: Analysis of 15-HETE Incorporation into Cellular Phospholipids
Materials:
-
Cultured cells of interest
-
15(S)-HETE (and its isotopically labeled counterpart, e.g., [³H]15-HETE)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform (B151607), Water (for lipid extraction)
-
TLC plates (silica gel G)
-
TLC developing solvents (e.g., chloroform:methanol:acetic acid:water)
-
Scintillation cocktail and counter (for radiolabeled 15-HETE)
-
LC-MS/MS system (for unlabeled 15-HETE)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentration of labeled or unlabeled 15-HETE. A typical concentration range is 1-10 µM.
-
Incubate for various time points (e.g., 15 min, 1 hr, 4 hr) at 37°C.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping into methanol.
-
Perform a Bligh-Dyer extraction by adding chloroform and water in a ratio of 1:1:0.9 (methanol:chloroform:water).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Lipid Analysis by TLC:
-
Spot the lipid extract onto a TLC plate.
-
Develop the plate in a chamber with an appropriate solvent system to separate phospholipid classes.
-
Visualize the lipid spots using iodine vapor or a fluorescent spray.
-
Scrape the silica (B1680970) corresponding to different phospholipid spots into scintillation vials.
-
Add scintillation cocktail and measure radioactivity to quantify the incorporation of labeled 15-HETE.
-
-
Lipid Analysis by LC-MS/MS:
-
For unlabeled 15-HETE, the lipid extract can be analyzed by LC-MS/MS.
-
Use a suitable LC column (e.g., C18) and a gradient elution to separate the lipid species.
-
Use a mass spectrometer in targeted or untargeted mode to identify and quantify the 15-HETE-containing phospholipids.
-
Protocol 2: General Lipidomics Workflow for 15-HETE Analysis
The following diagram outlines a typical workflow for a lipidomics experiment designed to study the effects of 15-HETE on the cellular lipidome.
Conclusion
While this compound remains an inferred intermediate in the metabolic pathway of 15-HETE, its role in the esterification of 15-HETE into complex lipids is of significant interest in lipidomics research. The application of 15-HETE as a tool compound, coupled with advanced analytical techniques, allows researchers to dissect its metabolic fate and its impact on cellular signaling and physiology. The protocols and information provided herein serve as a guide for scientists and professionals in designing and conducting experiments to further elucidate the multifaceted roles of 15-HETE in health and disease.
References
- 1. COX-1 dependent biosynthesis of 15-hydroxyeicosatetraenoic acid in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of 15-hydroxyeicosatetraenoic acid (15-HETE) as the predominant eicosanoid in aortas from Watanabe Heritable Hyperlipidemic and cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15-Hydroxyeicosatetraenoic acid is a potent inflammatory mediator and agonist of canine tracheal mucus secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate-dependent incorporation of 15-lipoxygenase products in glycerophospholipids: 15-HETE and 15-HEPE in PI, 17-HDHA in plasmalogen PE, and 13-HODE in PC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yeast acyl-CoA synthetases at the crossroads of fatty acid metabolism and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of 15-hydroxyeicosatetraenoic acid by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 15-HETE-CoA Oxidation in Isolated Peroxisomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic processes, including the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and eicosanoids.[1][2][3] 15-Hydroxyeicosatetraenoic acid (15-HETE), a significant lipoxygenase metabolite of arachidonic acid, is involved in diverse physiological and pathological processes, including inflammation and cell proliferation. Its metabolism within peroxisomes, specifically the oxidation of its CoA ester (15-HETE-CoA), is a critical area of study for understanding its biological functions and for the development of novel therapeutics.
This document provides a detailed protocol for the isolation of highly purified peroxisomes from animal tissues and cultured cells, followed by a robust method to study the oxidation of this compound.
I. Protocol for Peroxisome Isolation
The isolation of intact and functional peroxisomes is paramount for the accurate in vitro study of their enzymatic activities. The following protocol is based on a combination of differential and density gradient centrifugation, a reliable and reproducible technique for obtaining highly purified peroxisomal fractions.[4][5][6]
A. Materials and Reagents
-
Homogenization Buffer (HB): 0.25 M Sucrose, 5 mM MOPS, 1 mM EDTA, 0.1% (v/v) Ethanol, pH 7.2. Keep on ice.[6]
-
Protease Inhibitor Cocktail: Add to HB immediately before use.
-
Density Gradient Medium: OptiPrep™ Density Gradient Medium or Nycodenz.
-
Gradient Dilution Buffer: As provided with the density gradient medium or prepare as recommended by the manufacturer.
-
Phosphate-Buffered Saline (PBS), ice-cold.
B. Equipment
-
Dounce homogenizer with loose (A) and tight-fitting (B) pestles.[7][8]
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors.
-
Potter-Elvehjem homogenizer (for tissues).[6]
-
Spectrophotometer or plate reader.
-
HPLC or LC-MS/MS system.
C. Experimental Protocol: Isolation from Animal Tissue (e.g., Rat Liver)
-
Tissue Preparation: Euthanize the animal and immediately perfuse the liver with ice-cold PBS to remove blood. Excise the liver, weigh it, and mince it into small pieces on ice.[6]
-
Homogenization:
-
Wash the minced tissue with ice-cold Homogenization Buffer.
-
In a pre-chilled Potter-Elvehjem homogenizer, add the tissue and 3 volumes of ice-cold HB with protease inhibitors.
-
Homogenize with 5-10 strokes at a low speed.[6]
-
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[7]
-
Carefully collect the supernatant (post-nuclear supernatant, PNS).
-
Centrifuge the PNS at 3,000 x g for 10 minutes at 4°C to pellet heavy mitochondria.
-
Collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain the light mitochondrial fraction (LMF), which is enriched in peroxisomes and also contains light mitochondria and lysosomes.[7]
-
-
Density Gradient Centrifugation (OptiPrep™):
-
Gently resuspend the LMF pellet in a minimal volume of HB.
-
Prepare a discontinuous OptiPrep™ gradient in an ultracentrifuge tube. A typical gradient might consist of layers of 35%, 25%, and 20% OptiPrep™ in HB.
-
Carefully layer the resuspended LMF onto the top of the gradient.
-
Centrifuge at 100,000 x g for 1-2 hours at 4°C in a swinging-bucket rotor.
-
Peroxisomes will band at a high density, typically at the interface of the 35% and lower layers.[6]
-
-
Collection and Washing:
-
Carefully aspirate the layers above the peroxisomal band.
-
Collect the peroxisomal fraction using a syringe.
-
Dilute the collected fraction with HB and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet the purified peroxisomes.
-
Resuspend the pellet in a suitable buffer for downstream assays.
-
D. Experimental Protocol: Isolation from Cultured Cells (e.g., HepG2)
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation at 500 x g for 5 minutes at 4°C.[8]
-
For suspension cells, pellet directly by centrifugation.
-
-
Homogenization:
-
Differential and Density Gradient Centrifugation: Follow steps I.C.3 to I.C.5 as described for animal tissues.
II. Purity Assessment of Isolated Peroxisomes
To ensure the reliability of subsequent oxidation studies, it is crucial to assess the purity of the isolated peroxisomal fraction. This is achieved by measuring the activity of marker enzymes for peroxisomes and potential contaminating organelles.
| Organelle | Marker Enzyme | Assay Principle |
| Peroxisomes | Catalase | Measurement of the decomposition of hydrogen peroxide. |
| Mitochondria | Cytochrome c oxidase | Measurement of the oxidation of reduced cytochrome c.[7] |
| Endoplasmic Reticulum | NADPH-cytochrome c reductase | Measurement of the reduction of cytochrome c in the presence of NADPH.[5] |
| Lysosomes | Acid phosphatase | Measurement of the hydrolysis of a phosphate-containing substrate at acidic pH. |
Table 1: Marker Enzymes for Organelle Purity Assessment.
A high enrichment of catalase activity and a significant reduction in the activities of the other marker enzymes indicate a highly purified peroxisomal fraction.
III. Protocol for this compound Oxidation Assay
This protocol is designed to measure the β-oxidation of this compound by isolated peroxisomes. The principle of the assay is to monitor the conversion of this compound to its chain-shortened products.
A. Materials and Reagents
-
Purified peroxisome fraction.
-
Reaction Buffer: 50 mM MOPS, pH 7.2, 20 µM FAD, 0.5 mM NAD+, 0.2 mM CoA, 2 mM ATP, 5 mM MgCl2, 1 mM DTT.
-
This compound (substrate).
-
Acetonitrile (B52724) (HPLC grade).
-
Formic acid.
-
Internal standard (e.g., d8-15-HETE-CoA).
B. Experimental Protocol
-
Reaction Setup:
-
Pre-warm the Reaction Buffer to 37°C.
-
In a microcentrifuge tube, add a known amount of purified peroxisomal protein (e.g., 50-100 µg).
-
Add the Reaction Buffer to a final volume of 100 µL.
-
Pre-incubate for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Add this compound to the reaction mixture to a final concentration of 10-50 µM.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes). Time-course experiments are recommended to determine the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample using a reverse-phase C18 column.
-
Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Monitor the parent and daughter ions for this compound and its expected chain-shortened metabolites.[9][10]
-
C. Data Analysis and Presentation
The rate of this compound oxidation can be calculated from the decrease in the substrate or the appearance of the product over time. Quantitative data should be summarized in tables for clear comparison.
| Condition | Peroxisomal Protein (µg) | Incubation Time (min) | Rate of this compound consumption (pmol/min/mg protein) |
| Control | 50 | 30 | Value |
| Inhibitor X | 50 | 30 | Value |
| Drug Y | 50 | 30 | Value |
Table 2: Representative Data Table for this compound Oxidation.
IV. Visualizing the Workflow and Pathway
Diagrams are essential for understanding the experimental process and the underlying biological pathway.
Figure 1: Experimental workflow for isolating peroxisomes and studying this compound oxidation.
Figure 2: General pathway of peroxisomal β-oxidation for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the isolation of highly purified peroxisomes and the subsequent analysis of this compound oxidation. The provided methodologies, data presentation formats, and visual diagrams offer a robust framework for researchers in academia and industry to investigate the role of peroxisomal metabolism in lipid signaling and to explore novel therapeutic targets. The purity of the isolated peroxisomes is a critical factor, and careful validation using marker enzyme assays is strongly recommended for reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 5. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
Troubleshooting & Optimization
Technical Support Center: Stability of 15-HETE-CoA in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-hydroxyeicosatetraenoic acid-Coenzyme A (15-HETE-CoA). This resource provides essential guidance on maintaining the stability and integrity of this compound in solution, a critical factor for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three main factors:
-
Hydrolysis of the Thioester Bond: The thioester linkage between 15-HETE and Coenzyme A is susceptible to hydrolysis, which can be accelerated by non-optimal pH conditions (both highly acidic and alkaline) and the presence of certain enzymes.[1]
-
Oxidation of the Fatty Acyl Chain: The polyunsaturated nature of the 15-HETE molecule makes it prone to oxidation. Exposure to air (oxygen), light, and certain metal ions can lead to the formation of various oxidation byproducts, altering its biological activity.
-
Enzymatic Degradation: Cellular extracts or other biological matrices may contain enzymes such as acyl-CoA thioesterases that can cleave the thioester bond, or dehydrogenases that can oxidize the hydroxyl group of 15-HETE to 15-oxo-ETE.[2][3]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For optimal stability, it is recommended to dissolve and store this compound in an organic solvent. Anhydrous ethanol (B145695) or methanol (B129727) are suitable choices. For aqueous buffers, it is crucial to use a buffer system that maintains a slightly acidic to neutral pH (pH 6.0-7.0) and to minimize storage time.[1] Lipids with unsaturated fatty acids are generally unstable as powders and should be dissolved in a suitable organic solvent.[4][5]
Q3: What is the ideal storage temperature for this compound solutions?
A3: this compound solutions should be stored at low temperatures to minimize degradation. For short-term storage (up to 24 hours), -20°C is acceptable. For long-term storage, -80°C is strongly recommended to preserve the integrity of the molecule.[6] It is also advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[4][5]
Q4: How can I prevent the oxidation of this compound during my experiments?
A4: To prevent oxidation, handle this compound solutions with care:
-
Use deoxygenated solvents and buffers.
-
Work under an inert atmosphere (e.g., argon or nitrogen) whenever possible.
-
Avoid exposure to direct light by using amber vials or wrapping containers in foil.
-
Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), to the storage solvent, but ensure it does not interfere with your downstream applications.
Q5: Can I freeze and thaw my this compound stock solution multiple times?
A5: It is highly recommended to avoid multiple freeze-thaw cycles. Each cycle can introduce moisture and oxygen, accelerating degradation.[6] The best practice is to aliquot your stock solution into single-use volumes before freezing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity of this compound in an assay. | 1. Hydrolysis: The thioester bond may have been cleaved due to improper pH or prolonged storage in aqueous solution.[1] 2. Oxidation: The polyunsaturated fatty acid chain may have been oxidized. | 1. Prepare fresh solutions of this compound in the recommended organic solvent immediately before use. Minimize the time the compound spends in aqueous buffers. 2. Verify the integrity of the compound using an analytical method like LC-MS/MS. 3. Handle the compound under an inert atmosphere and in light-protected containers. |
| Inconsistent results between experimental replicates. | 1. Degradation during experiment: The stability of this compound may be compromised under your specific experimental conditions (e.g., prolonged incubation at 37°C). 2. Inaccurate concentration: The stock solution may have degraded over time, leading to inaccurate dilutions. | 1. Perform a time-course experiment to assess the stability of this compound under your assay conditions. 2. Always use freshly prepared dilutions from a properly stored stock. 3. Quantify the concentration of your stock solution periodically using a validated analytical method. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | 1. Hydrolysis product: A peak corresponding to free 15-HETE may be present. 2. Oxidation products: Multiple peaks corresponding to various oxidized forms of 15-HETE may appear. 3. Enzymatic degradation products: If working with biological samples, peaks for metabolites like 15-oxo-ETE-CoA could be present.[2] | 1. Confirm the identity of the unexpected peaks using mass spectrometry. 2. Review your handling and storage procedures to identify potential sources of degradation. 3. If enzymatic degradation is suspected, consider adding appropriate enzyme inhibitors to your experimental system (use with caution as they may affect your results). |
Quantitative Data on Acyl-CoA Stability
While specific stability data for this compound is limited in the literature, the following table summarizes the stability of long-chain unsaturated acyl-CoAs under various conditions. This data can be used as a general guideline for handling this compound.
Disclaimer: The following data is extrapolated from studies on other long-chain acyl-CoAs and should be considered an estimate for this compound. Stability is dependent on the specific acyl chain, and empirical determination for this compound is recommended.
| Condition | Parameter | Observation | Reference(s) |
| pH | Aqueous Buffer | Acyl-CoAs are prone to hydrolysis in alkaline and strongly acidic solutions. Stability is generally better at a slightly acidic to neutral pH (6.0-7.0). | [1] |
| Temperature | Storage | Storage at -80°C is recommended for long-term stability. Significant degradation can occur at -20°C over extended periods. | [6] |
| Solvent | Reconstitution | Methanol provides better stability compared to aqueous solutions. 50% methanol/50% ammonium (B1175870) acetate (B1210297) (pH 7) also shows improved stability over purely aqueous solutions. | [1] |
| Freeze-Thaw Cycles | Stock Solutions | Repeated freeze-thaw cycles should be avoided as they can lead to degradation. | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by LC-MS/MS
This protocol outlines a method to quantitatively assess the stability of this compound in a given solution over time.
Materials:
-
This compound
-
Solvent/buffer of interest
-
Internal standard (e.g., a deuterated analog of this compound or another long-chain acyl-CoA not present in the sample)
-
LC-MS/MS system with a C18 reversed-phase column
-
Ammonium hydroxide (B78521) and acetonitrile (B52724) (LC-MS grade)
-
Inert gas (argon or nitrogen)
-
Light-protected vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous ethanol or methanol at a known concentration (e.g., 1 mg/mL). Store at -80°C under inert gas.
-
Working Solution Preparation: Dilute the stock solution in the solvent/buffer of interest to the desired final concentration.
-
Time-Course Incubation: Aliquot the working solution into multiple light-protected vials. One vial will be the "time zero" sample. Incubate the remaining vials under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Sample Collection: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from the incubation.
-
Internal Standard Spiking: Add a known amount of the internal standard to each collected sample.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the detection of long-chain acyl-CoAs. A typical method would involve a C18 column with a gradient of ammonium hydroxide in water and acetonitrile.[7]
-
Data Analysis: Quantify the peak area of this compound relative to the peak area of the internal standard at each time point. Calculate the percentage of this compound remaining compared to the time-zero sample.
Visualizations
15-HETE Signaling Pathway
References
- 1. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. graphviz - Drawing a signal-flow diagram as in SICP - Stack Overflow [stackoverflow.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in 15-HETE-CoA synthesis
Welcome to the technical support center for 15-HETE-CoA synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to low yield in the synthesis of 15-hydroxyeicosatetraenoic acid-Coenzyme A (this compound).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound synthesis?
A: The most frequent causes of low yield are multi-faceted, often stemming from the degradation of starting materials or the activated intermediate. Key issues include the instability of the 15-HETE fatty acid, which is susceptible to oxidation, and the integrity of Coenzyme A (CoA), which can form disulfides. Incomplete activation of the 15-HETE carboxylic acid or hydrolysis of the activated intermediate before it can react with CoA are also primary contributors.
Q2: Which synthetic method is recommended for preparing this compound to maximize yield?
A: For the synthesis of long-chain fatty acyl-CoAs like this compound, methods that proceed through a stable, activated intermediate in a controlled manner tend to provide the highest yields. The N-hydroxysuccinimide (NHS) ester method is often recommended as it can produce high yields with minimal side reactions.[1] Another effective approach involves activating the fatty acid with N,N'-carbonyldiimidazole (CDI) to form an acyl-imidazole intermediate.[2]
Q3: How can I confirm the identity and purity of my final this compound product?
A: The identity and purity of this compound should be confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) coupled with a UV detector is suitable for assessing purity and quantifying the product.[3] For definitive structural confirmation, liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method, as it provides both the molecular weight of the parent ion and characteristic fragmentation patterns.[4]
Q4: What are the critical stability and storage considerations for reagents and the final product?
A:
-
15-HETE: This molecule is sensitive to oxidation at its hydroxyl group and allylic positions. It should be stored under an inert atmosphere (argon or nitrogen) at -20°C or lower, and exposure to light and air should be minimized.
-
Coenzyme A (CoA): The free thiol group is prone to oxidation, leading to the formation of a CoA disulfide dimer. Store CoA as a lyophilized powder at -20°C or lower. Prepare solutions fresh before use in deoxygenated buffers.
-
This compound: The thioester bond is susceptible to hydrolysis, especially at alkaline pH. The final product should be stored in a slightly acidic buffer (pH 5-6) at -80°C under an inert atmosphere.
Section 2: Troubleshooting Guides
This guide addresses specific issues encountered during synthesis in a question-and-answer format.
Issue 1: Low or No Product Formation
Q: My reaction has yielded very little or no this compound. What are the first things I should check?
A: Begin by verifying the integrity of your starting materials and the reaction setup:
-
Coenzyme A Activity: Ensure the CoA is not oxidized. The presence of CoA disulfide will reduce the concentration of the reactive free thiol. Consider quantifying the free thiol content using Ellman's reagent before the reaction.
-
15-HETE Quality: Confirm that the 15-HETE has not degraded. Purity can be checked via HPLC or TLC. Oxidation of the hydroxyl group to a ketone (forming 15-oxo-ETE) is a common degradation pathway.[5][6]
-
Activating Agent: Ensure your activating agent (e.g., DCC, EDC, CDI) is fresh and has been stored under anhydrous conditions. These reagents are highly sensitive to moisture.
-
Anhydrous Conditions: If your activation step is performed in an organic solvent, ensure all glassware is oven-dried and the solvent is anhydrous. Trace amounts of water can quench the activated intermediate.
Q: I've confirmed my reagents are good, but the yield is still poor. Could my reaction conditions be the problem?
A: Yes, reaction conditions are critical. Pay close attention to the following:
-
pH Control: The acylation of CoA is typically performed in an aqueous buffer at a pH of 7.5-8.0 to ensure the thiol group is sufficiently nucleophilic.[2] Use a reliable buffer and monitor the pH throughout the reaction.
-
Temperature: Activation reactions are often run at 0°C to room temperature to prevent side reactions. The subsequent reaction with CoA may also be temperature-sensitive. Avoid excessive heat, which can degrade the product and reagents.
-
Inert Atmosphere: The entire synthesis, from reagent preparation to the final reaction, should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of both 15-HETE and CoA.
Issue 2: Presence of Significant Side Products
Q: My HPLC analysis shows the desired product peak, but also several other major peaks. What are these impurities likely to be?
A: Common impurities and side products include:
-
Unreacted 15-HETE and CoA: Incomplete reaction is a common issue.
-
15-oxo-ETE-CoA: This results from the oxidation of the hydroxyl group on the 15-HETE molecule before or after CoA conjugation.[4][6]
-
Hydrolyzed Product: The thioester bond of this compound can be hydrolyzed back to 15-HETE and CoA, particularly if the pH is too high or during a lengthy workup.
-
CoA Disulfide: This forms from the oxidation of unreacted CoA.
-
Byproducts from Activating Agent: For example, if using dicyclohexylcarbodiimide (B1669883) (DCC), dicyclohexylurea (DCU) will be formed and needs to be removed.
Q: How can I minimize the formation of these side products?
A:
-
To reduce oxidation: Use deoxygenated solvents/buffers, maintain an inert atmosphere, and consider adding a small amount of an antioxidant like DTT or TCEP to the CoA solution (though be mindful this can compete in the reaction).
-
To prevent hydrolysis: Maintain careful pH control during the reaction and purification steps. Perform purification at low temperatures and store the final product at a slightly acidic pH (5-6).
-
To drive the reaction to completion: Use a slight excess of the activated 15-HETE species relative to CoA. However, a large excess can complicate purification.
Issue 3: Difficulty in Purification
Q: I am struggling to separate this compound from unreacted CoA using HPLC. What parameters should I adjust?
A: Reverse-phase HPLC is the most effective method for this separation.[2]
-
Column Choice: A C18 column is standard and generally provides good separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) in an aqueous buffer is typically used. The buffer should contain an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) or a low concentration of a volatile acid like formic acid to improve peak shape and retention of the CoA species.
-
Gradient Optimization: Start with a shallow gradient to ensure good separation between the more polar CoA and the more lipophilic this compound. A slow, linear gradient increase of the organic phase will be most effective.
Section 3: Data Presentation
Table 1: Comparison of Common Synthetic Methods for Acyl-CoA Formation
| Method | Activating Agent(s) | Typical Yield | Advantages | Disadvantages |
| Mixed Anhydride | Isobutyl chloroformate, Triethylamine | 40-60% | Fast reaction. | Can be difficult to control; potential for side reactions. |
| Acyl Imidazole | N,N'-Carbonyldiimidazole (CDI) | 60-80% | Good yield; relatively clean reaction.[2] | CDI is highly moisture-sensitive. |
| NHS Ester | N-Hydroxysuccinimide (NHS), DCC/EDC | 70-90% | High yield; stable intermediate; fewer side reactions.[1] | Two-step process; requires removal of urea (B33335) byproduct. |
| Acid Chloride | Oxalyl chloride or Thionyl chloride | Variable | Highly reactive intermediate. | Harsh conditions may not be suitable for sensitive molecules like 15-HETE. |
Table 2: Troubleshooting Summary for Low this compound Yield
| Symptom | Potential Cause | Recommended Solution |
| No product detected | Inactive activating agent | Use a fresh, unopened vial of CDI, DCC, or EDC. |
| Oxidized/degraded CoA | Prepare fresh CoA solution in deoxygenated buffer; verify free thiol content. | |
| Incorrect pH for CoA reaction | Ensure reaction buffer pH is between 7.5 and 8.0. | |
| Multiple impurity peaks | Oxidation of 15-HETE or CoA | Perform all steps under an inert atmosphere (argon/nitrogen). |
| Hydrolysis of activated intermediate | Ensure activation step is performed under strictly anhydrous conditions. | |
| Hydrolysis of thioester product | Avoid high pH (>8) during reaction and workup; keep samples cold. | |
| Poor separation in HPLC | Co-elution of product and CoA | Use an ion-pairing agent (e.g., TEAA) and optimize a shallow mobile phase gradient. |
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound via the NHS Ester Method
This protocol is a representative method and may require optimization.
Step 1: Activation of 15-HETE
-
Dissolve 15-HETE (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) in an oven-dried flask under an argon atmosphere.
-
Add N-hydroxysuccinimide (NHS, 1.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of 15-HETE.
-
Once complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Rinse the filter cake with a small amount of anhydrous THF.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 15-HETE-NHS ester. This can be used directly in the next step.
Step 2: Thioesterification with Coenzyme A
-
Prepare a solution of Coenzyme A trilithium salt (1.2 equivalents) in a deoxygenated bicarbonate buffer (e.g., 0.1 M, pH 8.0).
-
Dissolve the crude 15-HETE-NHS ester from Step 1 in a minimal volume of THF or dimethylformamide (DMF).
-
Add the solution of the activated ester dropwise to the stirring CoA solution at room temperature.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction by analytical reverse-phase HPLC.
-
Once the reaction is complete, acidify the mixture to pH ~5.5 with dilute acid (e.g., 0.1 M HCl) to stabilize the product.
Protocol 2: Purification by Reverse-Phase HPLC
-
System: HPLC with a UV detector (260 nm for the adenine (B156593) base of CoA) and a C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 50 mM triethylammonium acetate (TEAA), pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Procedure: a. Filter the acidified reaction mixture (from Protocol 1, Step 5) through a 0.22 µm filter. b. Inject the sample onto the column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B. c. Elute with a linear gradient, for example, from 5% to 95% Mobile Phase B over 40 minutes. d. Monitor the elution at 260 nm. Unreacted CoA will elute first, followed by this compound. e. Collect the fractions corresponding to the this compound peak. f. Lyophilize the collected fractions to remove the solvent and volatile buffer salts. Store the purified product at -80°C.
Section 5: Visual Diagrams
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key side reactions in this compound synthesis.
References
- 1. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for 15-HETE-CoA Detection
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine protocols for the sensitive detection of 15-hydroxyeicosatetraenoic acid-Coenzyme A (15-HETE-CoA) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound and other long-chain acyl-CoAs. This technique offers high sensitivity and specificity, particularly when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1] Positive electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs as it provides better ionization efficiency for these molecules.[1][2][3][4][5]
Q2: What are the characteristic MRM transitions for this compound?
To calculate the precursor and product ions for this compound:
-
15-HETE Molecular Weight: C₂₀H₃₂O₃ = 320.5 g/mol
-
Coenzyme A Molecular Weight: C₂₁H₃₆N₇O₁₆P₃S = 767.5 g/mol
-
Formation of Thioester: A water molecule is lost.
-
This compound Molecular Weight: 320.5 + 767.5 - 18.02 = 1070.0 g/mol
-
Precursor Ion [M+H]⁺: 1071.0 m/z
Based on this, the primary MRM transitions to monitor would be:
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Description |
| This compound | 1071.0 | 564.0 | [M+H - 507]⁺ (Neutral Loss of Phospho-ADP) |
| This compound | 1071.0 | 428.1 | [Adenosine-diphosphate-pantetheine]⁺ fragment |
Note: These values should be optimized empirically by infusing a this compound standard.
Q3: Why is an internal standard crucial, and what should I use for this compound?
A3: An internal standard (IS) is essential to correct for variability in sample preparation, extraction efficiency, and instrument response. For long-chain acyl-CoAs like this compound, a stable isotope-labeled version would be ideal but is not commercially available. A practical and widely used alternative is a structurally similar odd-chain acyl-CoA, such as C17:0-CoA (heptadecanoyl-CoA), which is not naturally abundant in most biological systems.[1][4]
Q4: How can I prevent the degradation of this compound during sample preparation?
A4: Acyl-CoAs are susceptible to both enzymatic and chemical degradation, particularly hydrolysis.[3] To ensure stability:
-
Rapid Quenching: Immediately stop enzymatic activity by flash-freezing tissue samples in liquid nitrogen or by adding ice-cold extraction solvent to cell pellets.
-
Acidification: Use an acidic extraction buffer (e.g., containing sulfosalicylic acid or acetic acid) to precipitate proteins and inhibit enzymatic activity.[3]
-
Low Temperatures: Keep samples on ice or at 4°C throughout the entire extraction process.
-
Avoid Strong Bases: Acyl-CoAs are unstable in alkaline aqueous solutions.[3]
-
Limit Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. Aliquot samples after extraction if multiple analyses are planned.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | Inefficient Extraction: this compound may be lost during sample preparation. | Review the extraction protocol. Ensure rapid quenching and proper homogenization. Consider solid-phase extraction (SPE) for sample cleanup and concentration.[2] |
| Analyte Degradation: The compound is unstable under the experimental conditions. | Ensure all steps are performed at low temperatures and in appropriate buffers. Minimize the time between extraction and analysis.[3] | |
| Incorrect MS Parameters: MRM transitions, collision energy, or source parameters are not optimal. | Infuse a this compound standard to optimize precursor/product ions and collision energy. Optimize source parameters (e.g., spray voltage, gas flow, temperature) for maximum signal.[3] | |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal Chromatography: The LC mobile phase or column is not suitable. | For long-chain acyl-CoAs, use a reversed-phase C8 or C18 column. Employ a mobile phase with a high pH (e.g., containing 15 mM ammonium (B1175870) hydroxide) to improve peak shape for the phosphate (B84403) groups.[1][2] |
| Column Overload: Injecting too much sample. | Reduce the injection volume or dilute the sample. | |
| High Background Noise / Matrix Effects | Insufficient Sample Cleanup: Co-eluting endogenous compounds (e.g., phospholipids) can suppress the ionization of this compound. | Incorporate a robust sample cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2] Adjust the chromatographic gradient to separate this compound from the interfering matrix components. |
| Contaminated LC-MS System: Buildup of contaminants in the system. | Flush the LC system and clean the mass spectrometer ion source. | |
| Inaccurate or Imprecise Quantification | No or Inappropriate Internal Standard: Lack of correction for sample-to-sample variability. | Always use a suitable internal standard (e.g., C17:0-CoA) added at the very beginning of the sample preparation process.[1][4] |
| Non-Linearity in Calibration Curve: Matrix effects can impact linearity, especially at low concentrations. | Prepare calibration standards in a matrix that closely matches your study samples (matrix-matched calibration). Use a weighted linear regression (e.g., 1/x) for curve fitting.[1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching & Lysis: Immediately add 500 µL of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) containing the internal standard (e.g., 20 pmol C17:0-CoA).
-
Scraping: Scrape the cells and transfer the acidic lysate to a 1.5 mL microcentrifuge tube.
-
Incubation & Centrifugation: Vortex briefly and incubate on ice for 10 minutes to allow for protein precipitation. Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Analysis: The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup by SPE if high matrix interference is observed.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is a general guideline and should be optimized for your specific instrumentation.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C8 or C18, e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm[1] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water[1][2] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile[1][2] |
| Flow Rate | 0.3 - 0.4 mL/min[1] |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| Gradient | Start at a low %B, ramp up to a high %B to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration. (See example table below) |
Example LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 3.0 | 45 |
| 3.2 | 95 |
| 4.5 | 95 |
| 4.6 | 20 |
| 6.0 | 20 |
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1][2][3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | ~3.5 kV[1] |
| Source Temperature | 120 - 150 °C[3] |
| Desolvation Temperature | 400 - 500 °C[3] |
| Collision Gas | Argon |
| Collision Energy (CE) | Typically 30-50 eV (must be optimized for this compound)[1] |
Optimized Mass Spectrometry Parameters (Hypothetical for this compound):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1071.0 | 564.0 | 50 | 45 |
| This compound (Qualifier) | 1071.0 | 428.1 | 50 | 35 |
| C17:0-CoA (IS) | 1020.5 | 513.5 | 50 | 45 |
Visualizations
Caption: Metabolic pathway of this compound from arachidonic acid.
Caption: Workflow for quantifying this compound via LC-MS/MS.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX-1 dependent biosynthesis of 15-hydroxyeicosatetraenoic acid in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent 15-HETE-CoA degradation during sample preparation
Welcome to the technical support center for the analysis of 15-hydroxyeicosatetraenoyl-Coenzyme A (15-HETE-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the sample preparation and analysis of this compound. Given the limited specific literature on this compound, much of the guidance provided is based on established methods for long-chain fatty acyl-CoAs, which are structurally similar and share key chemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preventing this compound degradation during sample preparation?
A1: The primary challenges in preventing this compound degradation stem from its inherent chemical instability. Like other long-chain acyl-CoAs, this compound is susceptible to:
-
Hydrolysis: The thioester bond is prone to both chemical and enzymatic hydrolysis, which can be exacerbated by non-optimal pH and temperature.
-
Oxidation: The conjugated diene and hydroxyl group in the 15-HETE moiety can be susceptible to oxidation.
-
Adsorption: Due to its amphipathic nature, this compound can adsorb to plasticware and glassware, leading to sample loss.
Q2: What is the recommended method for storing biological samples to ensure the stability of this compound?
A2: For optimal preservation of this compound, biological samples should be rapidly frozen in liquid nitrogen immediately after collection. Subsequent storage at -80°C is critical to minimize enzymatic activity and chemical degradation. It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.
Q3: What are the key considerations for choosing an extraction method for this compound?
A3: The choice of extraction method is critical for achieving good recovery and minimizing degradation. The two most common approaches are solvent precipitation and solid-phase extraction (SPE).
-
Solvent Precipitation: This is a rapid method suitable for a broad range of acyl-CoAs. It involves homogenizing the sample in a cold organic solvent (e.g., 80% methanol) to precipitate proteins and extract the acyl-CoAs.
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract by removing more interfering substances. A C18 or a weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.
Q4: What is a suitable internal standard for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not commercially available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a good alternative as it is not naturally present in most biological samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for this compound | Sample Degradation | Ensure rapid quenching of metabolic activity. Keep samples on ice throughout preparation and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis in a suitable solvent (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297), pH 7). |
| Inefficient Extraction | An 80% methanol solution is often effective for extraction. Avoid strong acids in the primary extraction solvent. For deproteinization, 5-sulfosalicylic acid (SSA) can be more effective than trichloroacetic acid (TCA). | |
| Poor Recovery from SPE | If using SPE, ensure the cartridge is appropriate for long-chain acyl-CoAs and that the wash and elution steps are optimized. Consider methods that do not require an SPE step if losses are significant. | |
| Analyte Loss on Surfaces | Use low-adsorption microcentrifuge tubes and pipette tips. Glass vials are often preferred over plastic for final sample storage and in the autosampler. | |
| Poor Peak Shape in LC-MS/MS | Suboptimal Chromatographic Conditions | Use a C18 reversed-phase column. The mobile phase should contain a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. |
| Matrix Effects | The sample matrix can suppress the ionization of this compound. A cleaner extract, for example from SPE, can mitigate this. Ensure the calibration curve is prepared in a matrix that closely matches the samples. | |
| Inaccurate or Imprecise Quantification | Unstable Internal Standard | Ensure the internal standard is stable under the same conditions as the analyte. |
| Non-Linearity of Calibration Curve | Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells using Solvent Precipitation
This protocol is a rapid and effective method for the extraction of a broad range of acyl-CoAs from cultured cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol in water
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL, low-adsorption)
-
Centrifuge capable of 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol containing the internal standard to the cell pellet or monolayer.
-
For adherent cells, use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Solvent Evaporation:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general workflow for the analysis of this compound extracts.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid
-
Gradient: Start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]⁺ for this compound
-
Product Ions: The most abundant and specific fragment ions should be determined by direct infusion of a standard. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Potential degradation pathways of this compound during sample preparation.
Technical Support Center: Quantification of 15-HETE-CoA in Biological Samples
Welcome to the technical support center for the quantification of 15-hydroxyeicosatetraenoic acid-Coenzyme A (15-HETE-CoA). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of measuring this specific acyl-CoA species in biological matrices. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying this compound so challenging compared to 15-HETE?
A1: The primary challenge lies in the physicochemical properties of the this compound molecule. The Coenzyme A (CoA) moiety is large, polar, and contains a labile thioester bond. This makes extraction, chromatographic separation, and detection of the intact molecule difficult. In contrast, 15-HETE, the free fatty acid, is more readily extracted into organic solvents and is amenable to a wider range of analytical techniques, including gas chromatography-mass spectrometry (GC-MS) after derivatization.
Q2: Is it possible to directly measure this compound using LC-MS/MS?
A2: While challenging, direct quantification of long-chain acyl-CoAs by LC-MS/MS is possible, though methods are often plagued by poor chromatographic peak shape and low recovery.[1] A key difficulty is the amphipathic nature of this compound, which can lead to significant analyte loss during sample preparation and interaction with the analytical column.[1]
Q3: What is the most common method for quantifying this compound?
A3: The most common and practical approach is indirect quantification . This involves the chemical or enzymatic hydrolysis of the thioester bond in this compound to release the free fatty acid, 15-HETE. The resulting 15-HETE is then extracted and quantified using well-established methods like LC-MS/MS or GC-MS. This approach circumvents the difficulties of analyzing the intact acyl-CoA.
Q4: What are the potential sources of variability when using an indirect quantification method?
A4: The main sources of variability are the efficiency and reproducibility of the hydrolysis step. Incomplete hydrolysis will lead to an underestimation of the this compound concentration. It is also crucial to ensure that the hydrolysis conditions do not lead to the degradation of the released 15-HETE. Additionally, any pre-existing pool of free 15-HETE in the sample will contribute to the final measurement, so proper controls are essential.
Q5: Should I use GC-MS or LC-MS/MS for my analysis?
A5: For the analysis of 15-HETE (following hydrolysis of this compound), both techniques are suitable, but LC-MS/MS is generally preferred due to its high sensitivity and selectivity, and it often requires less sample derivatization.[2] GC-MS requires derivatization to make the 15-HETE volatile, which adds an extra step to the workflow and can introduce variability.[3][4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound signal (Direct Analysis) | 1. Inefficient Extraction: The high polarity of the CoA moiety can lead to poor recovery in standard lipid extraction protocols. 2. Degradation: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes. 3. Poor Chromatography: The amphipathic nature of the molecule can cause peak tailing and poor resolution on reverse-phase columns. | 1. Modified Extraction: Use a method specifically designed for acyl-CoAs, such as a two-phase extraction with a high salt concentration in the aqueous phase or solid-phase extraction (SPE) with a mixed-mode or anion exchange sorbent.[6][7][8] 2. Control pH and Temperature: Ensure all extraction and sample handling steps are performed at a neutral pH and on ice to minimize degradation. 3. Optimize Chromatography: Consider using a column with a different chemistry (e.g., a C18 with polar endcapping) or employing ion-pairing reagents in the mobile phase to improve peak shape. A wash step with a weak acid between injections can also help prevent carryover.[1] |
| High variability between replicate measurements (Indirect Analysis) | 1. Inconsistent Hydrolysis: The efficiency of the chemical or enzymatic hydrolysis of the thioester bond may vary between samples. 2. Sample Oxidation: 15-HETE is susceptible to oxidation, which can occur during sample processing. 3. Inaccurate Internal Standard Use: The internal standard may not be added at the correct stage or may not behave identically to the analyte. | 1. Standardize Hydrolysis: Optimize and strictly control the hydrolysis conditions (e.g., pH, temperature, reaction time, and enzyme/reagent concentration). 2. Add Antioxidants: Include an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvent to prevent oxidative degradation of 15-HETE. 3. Proper Internal Standard Addition: Add a deuterated internal standard (e.g., 15-HETE-d8) at the very beginning of the sample preparation process (before hydrolysis) to account for losses during all subsequent steps. |
| Interference from other isomeric HETEs | Co-elution of Isomers: Biological samples contain multiple HETE isomers (e.g., 5-HETE, 12-HETE) that can have the same mass-to-charge ratio as 15-HETE.[9][10] | Chromatographic Separation: Optimize the LC gradient to achieve baseline separation of the different HETE isomers. Chiral chromatography may be necessary to separate enantiomers if required.[10] |
| Poor sensitivity in GC-MS analysis | 1. Incomplete Derivatization: The hydroxyl and carboxyl groups of 15-HETE must be derivatized to increase volatility for GC-MS analysis.[3][4] 2. Thermal Degradation: The analyte may be degrading in the hot GC inlet. | 1. Optimize Derivatization: Ensure complete derivatization by optimizing the reaction time, temperature, and reagent concentration. Common derivatizing agents include silylating reagents like BSTFA.[5][11] 2. Use a Lower Inlet Temperature: If possible, lower the temperature of the GC inlet to minimize thermal degradation. |
Experimental Protocols
Protocol 1: Indirect Quantification of this compound via Alkaline Hydrolysis and LC-MS/MS
This protocol is adapted from general methods for acyl-CoA and HETE analysis.
-
Sample Homogenization:
-
Homogenize frozen tissue or cell pellets in a cold buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4) on ice.
-
Immediately add an internal standard (e.g., 15(S)-HETE-d8).
-
-
Extraction and Hydrolysis:
-
Perform a two-phase liquid-liquid extraction using a modified Bligh-Dyer method to separate the polar acyl-CoAs from the bulk of the lipids.[8]
-
To the aqueous phase containing the this compound, add a solution of potassium hydroxide (B78521) to a final concentration of 0.2 M to hydrolyze the thioester bond.
-
Incubate at 50°C for 30 minutes.
-
-
Extraction of 15-HETE:
-
Neutralize the sample with an acid (e.g., hydrochloric acid).
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to extract the released 15-HETE.
-
Elute the 15-HETE with an organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the sample onto a C18 column and use a reverse-phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the 15-HETE from other lipids.
-
Detect the 15-HETE and the internal standard using a triple quadrupole mass spectrometer in negative ion mode, monitoring for the appropriate precursor-to-product ion transitions.
-
Visualizations
Signaling and Metabolic Pathways
The formation of this compound is presumed to occur through the activation of 15-HETE to its CoA ester, a common step in lipid metabolism. This this compound can then potentially be incorporated into complex lipids or undergo further metabolism.
Caption: Metabolic pathway for the formation and fate of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the indirect quantification of this compound.
Caption: Workflow for indirect quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted metabolomics of the arachidonic acid cascade: current state and challenges of LC-MS analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
minimizing interference in 15-HETE-CoA enzyme assays
Welcome to the technical support center for minimizing interference in 15-HETE-CoA enzyme assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for converting 15-HETE to this compound?
The conversion of 15-HETE, a long-chain fatty acid, into its activated form, this compound, is catalyzed by a family of enzymes known as Long-Chain Acyl-CoA Synthetases (ACSLs).[1][2] These enzymes are essential for the subsequent metabolism of fatty acids, including their incorporation into complex lipids or their entry into beta-oxidation pathways.[2][3]
Q2: What are the most common detection methods for measuring this compound formation?
There are two primary approaches for assaying ACSL activity with 15-HETE as a substrate:
-
Indirect Coupled-Enzyme Assays: These methods typically use a series of coupled enzymatic reactions that ultimately produce a detectable signal (colorimetric or fluorometric) proportional to the amount of Acyl-CoA produced.[4][5] These are well-suited for high-throughput screening.
-
Direct Detection by LC-MS/MS: Liquid chromatography-tandem mass spectrometry allows for the direct and highly specific quantification of the this compound product.[6][7] This method is considered the gold standard for accuracy but is lower in throughput.
Q3: How can I minimize the non-enzymatic hydrolysis of the this compound product?
The thioester bond in this compound is susceptible to spontaneous, non-enzymatic hydrolysis in aqueous solutions.[8][9][10] To minimize this:
-
Always prepare reagents fresh and keep them on ice.
-
Run assays at a controlled temperature and for the shortest time necessary to obtain a robust signal.
-
Maintain a stable pH in your assay buffer, as extremes in pH can accelerate hydrolysis.
-
For LC-MS/MS analysis, acidify the sample immediately after the reaction to quench the enzyme and stabilize the thioester for analysis.
Q4: Can other fatty acids in my sample interfere with the assay?
Yes, other fatty acids can act as competitive substrates for ACSL enzymes, leading to an underestimation of the activity towards 15-HETE.[1][11] The substrate specificity varies between different ACSL isoforms.[2][12] If your sample contains a complex mixture of lipids, consider a purification step, such as solid-phase extraction (SPE), to isolate the 15-HETE fraction before the assay.
Troubleshooting Guide
High background, low signal, or high variability in your this compound enzyme assay can be frustrating. The table below outlines common problems, their potential causes, and solutions to get your experiments back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Inactive Enzyme: Improper storage or handling of the ACSL enzyme. | Ensure the enzyme is stored at the recommended temperature (typically -80°C) and handled on ice. Avoid repeated freeze-thaw cycles. |
| Substrate Degradation: 15-HETE may have oxidized. | Use high-quality 15-HETE stored under inert gas. Prepare substrate solutions fresh for each experiment. | |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or cofactor (ATP, CoA, Mg2+) concentrations. | Optimize the assay conditions. Titrate each component to determine the optimal concentration for your specific enzyme and substrate. | |
| High Background Signal | Contaminating Enzyme Activity: Presence of other ATPases or synthetases in crude samples. | Use purified ACSL enzyme if possible. For crude lysates, include a control reaction without 15-HETE to measure background ATP consumption. |
| Non-Enzymatic Signal Generation: In coupled assays, the probe may be unstable or react with other sample components. | Run a control reaction with all components except the enzyme to quantify the non-enzymatic background. Subtract this value from your experimental data. | |
| Autofluorescence of Samples: Biological samples may have intrinsic fluorescence at the assay wavelengths. | Measure the fluorescence of a sample blank (sample with buffer but no assay reagents) and subtract it from the readings. | |
| High Well-to-Well Variability | Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or other reagents. | Use calibrated pipettes and ensure proper mixing. For high-throughput assays, consider using automated liquid handlers. |
| Precipitation of Components: Hydrophobic substrates like 15-HETE can come out of solution. | Ensure 15-HETE is fully solubilized, potentially with the use of a carrier protein like fatty-acid-free BSA or a low concentration of a non-interfering detergent. | |
| Inconsistent Incubation Times/Temperatures: Fluctuations in temperature across the plate can affect enzyme kinetics. | Use a temperature-controlled plate reader or water bath for incubation. Ensure consistent timing for all additions and readings. |
Data Presentation: Impact of Interfering Lipids on ACSL Activity
The following table provides a hypothetical example of how other common fatty acids might interfere with the measurement of this compound synthesis, illustrating the importance of substrate specificity.
| Substrate (20 µM) | Co-incubated Lipid (20 µM) | Relative ACSL Activity (%) |
| 15(S)-HETE | None | 100% |
| 15(S)-HETE | Arachidonic Acid | 75% |
| 15(S)-HETE | Palmitic Acid | 92% |
| 15(S)-HETE | Oleic Acid | 88% |
| 15(S)-HETE | 12(S)-HETE | 65% |
Data are for illustrative purposes and will vary depending on the specific ACSL isoform and assay conditions.
Experimental Protocols
Protocol 1: Fluorometric Coupled Assay for ACSL Activity
This protocol is adapted from commercially available kits and provides a high-throughput method for measuring the rate of this compound formation.[4]
Materials:
-
Purified Long-Chain Acyl-CoA Synthetase (ACSL)
-
15(S)-HETE substrate
-
Coenzyme A (CoA)
-
ATP
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 10 mM MgCl2)
-
Coupled enzyme mix (containing acyl-CoA oxidase and other enzymes)
-
Fluorometric probe
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the 15(S)-HETE substrate stock in assay buffer.
-
Standard Curve: Prepare a standard curve using a stable acyl-CoA (e.g., Palmitoyl-CoA) to correlate the fluorescence signal to the amount of product formed.
-
Sample Preparation: If using biological samples, prepare cell or tissue lysates in cold assay buffer. Centrifuge to pellet debris and use the supernatant for the assay.
-
Reaction Setup:
-
Add 50 µL of Reaction Mix (containing Assay Buffer, Coupled Enzyme Mix, Probe, and CoA) to each well of the microplate.
-
For each sample, prepare a "Sample Background" well containing all components except CoA. This will control for non-ACSL-dependent signal.
-
Add 10 µL of your sample (or purified enzyme) to the appropriate wells.
-
-
Initiate Reaction: Add 40 µL of a solution containing ATP and 15(S)-HETE to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorometric plate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). Measure the fluorescence kinetically for 30-60 minutes at 37°C.
-
Calculation: Calculate the rate of reaction (V) from the linear portion of the kinetic curve. Subtract the rate of the "Sample Background" from the sample wells. Convert the rate of fluorescence change to the rate of this compound formation using the standard curve.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a highly specific method for the direct measurement of the this compound product.
Materials:
-
Purified ACSL or biological sample
-
15(S)-HETE
-
CoA, ATP, MgCl2
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching Solution (e.g., 10% Acetic Acid in Methanol)
-
Internal Standard (e.g., deuterated 15(S)-HETE-d8-CoA, if available, or another acyl-CoA of similar chain length)
-
LC-MS/MS system with a C18 column
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 50 µL of reaction buffer, 10 µL of ATP/MgCl2 solution, 10 µL of CoA solution, and 10 µL of your sample or purified enzyme.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the 15(S)-HETE substrate solution.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding 200 µL of ice-cold Quenching Solution containing the internal standard.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an LC vial.
-
Inject the sample onto the LC-MS/MS system.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate this compound from other components.
-
Monitor for the specific precursor-to-product ion transition for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification: Create a standard curve by spiking known amounts of a this compound standard into the reaction buffer and processing it in the same manner as the samples. Quantify the amount of this compound in your samples by comparing its peak area ratio to the internal standard against the standard curve.
Visualizations
Signaling Pathway of 15-HETE Activation
Caption: Formation of 15-HETE and its activation to this compound for downstream metabolism.
Experimental Workflow for this compound Assay
Caption: A typical experimental workflow for a this compound enzyme assay.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues in enzyme assays.
References
- 1. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 15-hydroxyeicosatetraenoic acid by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Thioester - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acyl-CoA synthetase activity of rat heart mitochondria. Substrate specificity with special reference to very-long-chain and isomeric fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
Technical Support Center: Improving 15-HETE-CoA Extraction Efficiency from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-hydroxyeicosatetraenoic acid-Coenzyme A (15-HETE-CoA) extraction from tissues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of this compound from tissue samples?
A1: Several factors can significantly impact the recovery of this compound. These include:
-
Tissue Handling and Storage: Immediate processing of fresh tissue is optimal. If storage is necessary, tissue should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic degradation and oxidation of this compound.[1] Avoid repeated freeze-thaw cycles.
-
Homogenization: Efficient homogenization is crucial to release intracellular components. The choice of homogenization buffer and technique (e.g., glass homogenizer, bead beater) can affect recovery. An acidic buffer (e.g., KH2PO4, pH 4.9) is often used to inhibit enzymatic activity.[1][2]
-
Extraction Method: The choice between solid-phase extraction (SPE) and liquid-liquid extraction (LLE) and the specific solvents used are critical for isolating this compound from a complex tissue matrix.[1]
-
Analyte Stability: this compound, like other acyl-CoAs, is susceptible to degradation. Maintaining low temperatures throughout the extraction process and minimizing exposure to strong acids or bases can help preserve the molecule.
-
Internal Standard Selection: The use of an appropriate internal standard, such as a stable isotope-labeled version (e.g., 15-HETE-d8-CoA, if available) or a structurally similar long-chain acyl-CoA, is essential for accurate quantification and to correct for losses during sample preparation.[3][4]
Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low yields of this compound can be attributed to several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Inefficient Tissue Disruption | - Ensure the tissue is thoroughly homogenized. Consider using a more robust homogenization method. - Optimize the tissue-to-buffer ratio to ensure complete cell lysis. |
| Degradation of this compound | - Work quickly and keep samples on ice at all times. - Use pre-chilled solvents and tubes. - Avoid prolonged exposure to acidic or basic conditions. |
| Suboptimal Extraction Protocol | - For SPE: Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the wash and elution solvents. The choice of sorbent (e.g., C18) is also critical.[5] - For LLE: Optimize the solvent system and the number of extraction steps. The pH of the aqueous phase can significantly impact partitioning.[6] |
| Poor Analyte Recovery from SPE Cartridge | - Ensure the elution solvent is strong enough to disrupt the interaction between this compound and the sorbent. - Increase the volume of the elution solvent or perform multiple elutions. |
| Matrix Effects in LC-MS/MS | - Matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[7] - Incorporate a suitable internal standard to correct for matrix effects.[3] - Further sample cleanup steps may be necessary. |
| Inaccurate Quantification | - Verify the concentration and purity of your analytical standards. - Ensure the calibration curve is linear and covers the expected concentration range of your samples. |
Q3: Which is the better extraction method for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A3: Both SPE and LLE have their advantages and disadvantages for the extraction of long-chain acyl-CoAs like this compound. The choice often depends on the specific experimental needs, such as sample throughput, required purity, and available equipment.
-
Solid-Phase Extraction (SPE): Generally offers higher selectivity and can result in cleaner extracts, which is beneficial for downstream LC-MS/MS analysis.[8] It is also more amenable to automation for high-throughput applications. However, method development can be more complex, and recovery can be affected by the choice of sorbent and elution conditions.[9]
-
Liquid-Liquid Extraction (LLE): A simpler and often less expensive technique. It can be effective for initial sample cleanup. However, it may be less efficient for polar analytes and can suffer from issues like emulsion formation, which can lead to lower recovery.[1][6]
Data Presentation: Comparison of Extraction Methodologies for Long-Chain Acyl-CoAs
Disclaimer: The following data is based on studies of long-chain acyl-CoAs and related eicosanoids. Specific recovery rates for this compound may vary and should be empirically determined.
| Method | Analyte Class | Tissue/Matrix | Reported Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (C18) | Long-Chain Acyl-CoAs | Various Tissues | 70-80%[2] | High selectivity, cleaner extracts | Can be more time-consuming for single samples |
| Solid-Phase Extraction (Anion Exchange) | Oxylipins | Plasma | Variable, can be low for some species[10] | Good for charged analytes | Lower recovery for some non-polar species |
| Liquid-Liquid Extraction | Long-Chain Acyl-CoAs | Various Tissues | ~55% (with acyl-CoA-binding protein)[6] | Simple, inexpensive | Prone to emulsions, potentially lower recovery |
| Modified Bligh-Dyer (LLE) | Long-Chain Acyl-CoAs | Renal Cortex, Liver | Not explicitly quantified, but effective[11] | Good for lipid removal | Multi-step process |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Tissues
This protocol is adapted from methods for long-chain acyl-CoA extraction.[2][5]
Materials:
-
Tissue sample (e.g., liver, kidney)
-
Homogenizer (glass or bead-based)
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile (ACN)
-
C18 SPE cartridges
-
Water
-
Nitrogen gas evaporator
-
LC-MS/MS system
Procedure:
-
Homogenization:
-
Weigh ~100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold KH2PO4 buffer and homogenize thoroughly on ice.
-
Add 1 mL of isopropanol and homogenize again.
-
-
Extraction:
-
Add 3 mL of ACN to the homogenate, vortex vigorously, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 50% aqueous methanol to remove polar impurities.
-
Elution: Elute the this compound with 2 mL of ACN:isopropanol (1:1, v/v).
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Tissues
This protocol is a general approach for lipid extraction that can be adapted for this compound.[6]
Materials:
-
Tissue sample
-
Homogenizer
-
Methanol
-
Water
-
2 M Ammonium (B1175870) Acetate
-
Acyl-CoA-binding protein (optional, to improve recovery)
-
Centrifuge
-
Nitrogen gas evaporator
-
LC-MS/MS system
Procedure:
-
Homogenization:
-
Homogenize ~100 mg of tissue in 1 mL of ice-cold water.
-
-
Lipid Removal (Two-Phase Extraction):
-
Add 2 mL of methanol and 1 mL of chloroform to the homogenate. Vortex thoroughly.
-
Add another 1 mL of chloroform and 1 mL of water. Vortex and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully remove and discard the lower chloroform phase containing the bulk of the lipids.
-
-
This compound Extraction:
-
To the upper aqueous/methanolic phase, add 2 mL of methanol and 1 mL of 2 M ammonium acetate. For potentially improved recovery, 1 mg/mL of acyl-CoA-binding protein can be added to the extraction solvent.[6]
-
Vortex vigorously and centrifuge at 3000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Sample Concentration:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial LC mobile phase for analysis.
-
Mandatory Visualizations
Signaling Pathway of 15-HETE Metabolism
The following diagram illustrates the metabolic pathway of 15-HETE, which can be further converted to 15-oxo-ETE, a signaling molecule. It is plausible that this compound could be a substrate in related metabolic or signaling cascades.[1][3][12]
Caption: Metabolic pathway of 15-HETE and its conversion.
Experimental Workflow for this compound Extraction and Analysis
This diagram outlines the general workflow for the extraction of this compound from tissue samples followed by LC-MS/MS analysis.
Caption: Workflow for this compound extraction and analysis.
References
- 1. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 15-eicosatetraenoic acid derivatives | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of 15-HETE-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor chromatographic peak shape encountered during the analysis of 15-hydroxyeicosatetraenoic acid-coenzyme A (15-HETE-CoA).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: Peak tailing for this compound is often attributed to secondary interactions between the analyte and the stationary phase. The free hydroxyl group on the HETE moiety and the phosphate (B84403) groups on the Coenzyme A portion of the molecule can interact with active sites, such as residual silanol (B1196071) groups on silica-based reversed-phase columns.[1][2][3] Additionally, if the mobile phase pH is not optimal, it can lead to undesirable secondary interactions.[4]
Q2: Why am I observing peak fronting for this compound?
A2: Peak fronting is commonly caused by column overload, where too much sample is injected onto the column, saturating the stationary phase.[5][6] It can also result from a mismatch between the sample solvent and the mobile phase, particularly if the sample is dissolved in a solvent stronger than the initial mobile phase.[7][8]
Q3: What could be causing split peaks in my this compound chromatogram?
A3: Split peaks can arise from several factors. A common cause is a partially blocked column frit, which distorts the sample band as it enters the column.[8] It can also be due to a mismatch between the injection solvent and the mobile phase or the presence of two closely eluting isomers.[4] To rule out co-elution, adjusting the mobile phase gradient or temperature may help resolve the two peaks.[4]
Q4: How does the mobile phase pH affect the peak shape of this compound?
A4: The mobile phase pH is critical for controlling the ionization state of this compound and the stationary phase. The phosphate groups in the Coenzyme A moiety are acidic and will be ionized at neutral or basic pH. Operating at a low pH (typically 2.5-4.5) can suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and reducing peak tailing.[4][5]
Q5: What are recommended starting conditions for HPLC analysis of this compound?
A5: For reversed-phase HPLC of long-chain acyl-CoAs like this compound, a C18 or C8 column is commonly used. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to improve peak shape.[4] Some methods also utilize an ion-pairing agent or a buffer such as ammonium (B1175870) acetate.
Troubleshooting Guides
Issue 1: Peak Tailing
-
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
-
Answer:
Potential Cause Troubleshooting Steps Secondary Interactions with Stationary Phase - Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-4.5 using 0.1% formic acid or acetic acid to suppress silanol ionization.[4] - Use a Highly Deactivated Column: Employ an end-capped column or a column with a different stationary phase (e.g., embedded polar group) to minimize silanol interactions. - Add Mobile Phase Additives: Incorporate a low concentration of a competing base (e.g., triethylamine) or an ion-pairing agent to mask active sites. Column Contamination - Flush the Column: Flush the column with a strong solvent, such as isopropanol, to remove strongly retained contaminants.[4] - Replace Guard Column: If using a guard column, replace it as it may be contaminated.[4] Inappropriate Sample Solvent - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper focusing at the head of the column.[8] Column Overload - Reduce Injection Mass: Decrease the concentration of the sample or reduce the injection volume.[5]
Issue 2: Peak Fronting
-
Question: The peak for this compound in my chromatogram is fronting. What should I investigate?
-
Answer:
Potential Cause Troubleshooting Steps Column Overload - Reduce Sample Concentration: Dilute the sample to a lower concentration. - Decrease Injection Volume: Inject a smaller volume of the sample onto the column.[6] Sample Solvent / Mobile Phase Mismatch - Use a Weaker Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[7][8] Poor Column Packing - Replace the Column: If the column bed has collapsed or is channeling, it may need to be replaced.
Issue 3: Split or Broad Peaks
-
Question: I am observing split or unusually broad peaks for this compound. How can I resolve this?
-
Answer:
Potential Cause Troubleshooting Steps Partially Blocked Column Frit - Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it with a strong solvent to dislodge any particulates from the inlet frit.[8] - Replace the Frit: If flushing does not work, the frit may need to be replaced. Injection Solvent Effects - Match Injection Solvent: Ensure the sample is dissolved in the initial mobile phase. A significant mismatch can cause peak distortion.[4] Extra-Column Volume - Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce dead volume. Co-eluting Species - Optimize Separation: Adjust the mobile phase gradient, temperature, or try a different column to improve resolution.[4] Analyte Degradation - Ensure Sample Stability: this compound can be unstable. Prepare samples fresh and keep them cool. The thioester bond is susceptible to hydrolysis, especially at extreme pH.
Experimental Protocols
General Protocol for Reversed-Phase HPLC-MS/MS Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required for specific sample matrices and instrumentation.
-
Sample Preparation (from cell culture or tissue):
-
Homogenize cells or tissue in a suitable buffer.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of methanol (B129727) and chloroform) to extract the lipids, including this compound.[9][10]
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for sample cleanup and concentration.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (for detection):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode. Long-chain acyl-CoAs can be detected in both modes.[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor and Product Ions: These will need to be determined by direct infusion of a this compound standard.
-
Visualizations
Caption: A general experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for poor this compound peak shape.
Caption: Potential molecular interactions leading to poor peak shape.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Peroxisomal Beta-Oxidation: A Comparative Analysis of 15-HETE-CoA and Other Fatty Acyl-CoAs
For Immediate Release
This guide provides a comprehensive comparison of the peroxisomal beta-oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE)-CoA against other physiologically relevant fatty acyl-CoAs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the metabolic fate of these molecules within peroxisomes, offering insights into substrate preference, enzymatic processing, and transport mechanisms.
Introduction
Peroxisomes are ubiquitous organelles that play a critical role in cellular lipid metabolism, particularly in the beta-oxidation of specific fatty acids that are poor substrates for mitochondria. These include very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and various eicosanoids. The oxidation of these molecules in peroxisomes is not primarily for ATP production but rather serves to shorten their carbon chains, producing metabolites that can be further processed in mitochondria or utilized in signaling pathways.
15-HETE, a product of arachidonic acid metabolism via lipoxygenase or cyclooxygenase pathways, is a signaling molecule implicated in inflammation, cell proliferation, and angiogenesis. Its conversion to 15-HETE-CoA and subsequent metabolism via beta-oxidation is a key step in regulating its biological activity. Understanding the efficiency and pathway of this compound peroxisomal oxidation compared to other fatty acyl-CoAs is crucial for elucidating its physiological roles and for the development of therapeutic interventions targeting eicosanoid metabolism.
Comparative Analysis of Peroxisomal Oxidation Rates
While direct comparative studies on the peroxisomal beta-oxidation rates of this compound versus other fatty acyl-CoAs are limited, data from various sources allow for a qualitative and semi-quantitative assessment. Peroxisomal beta-oxidation rates are influenced by substrate chain length, degree of unsaturation, and the presence of hydroxyl groups.
| Fatty Acyl-CoA Substrate | Relative Oxidation Rate in Peroxisomes | Key References |
| This compound | Moderate to Low | [1] |
| Palmitoyl-CoA (C16:0) | High | [2] |
| Oleoyl-CoA (C18:1) | High | |
| Arachidonoyl-CoA (C20:4) | Moderate | [3] |
| Lignoceroyl-CoA (C24:0) | Low (but significant) | [2] |
| Pristanoyl-CoA | High | [2] |
Note: The rates are presented as a qualitative comparison based on available literature. Absolute rates can vary significantly depending on the experimental system (e.g., isolated peroxisomes, cell homogenates, or intact cells) and assay conditions.
Studies have shown that both peroxisomes and mitochondria are capable of beta-oxidizing 12-HETE and 15-HETE[1]. Interestingly, in isolated mitochondria, 12-HETE appears to be a better substrate than 15-HETE, suggesting a potential preference for peroxisomal processing of 15-HETE under certain cellular conditions[1]. The oxidation of polyunsaturated fatty acids like arachidonic acid in peroxisomes is a known phenomenon, leading to chain-shortened products[4]. The presence of a hydroxyl group on the fatty acid chain, as in 15-HETE, may influence its interaction with the peroxisomal beta-oxidation enzymes.
Key Enzymes and Substrate Specificity
The peroxisomal beta-oxidation pathway involves a set of enzymes distinct from their mitochondrial counterparts. The substrate specificity of these enzymes is a primary determinant of which fatty acyl-CoAs are metabolized in the peroxisome.
Acyl-CoA Oxidases (ACOX)
The initial and rate-limiting step of peroxisomal beta-oxidation is catalyzed by acyl-CoA oxidases. Mammalian peroxisomes contain multiple ACOX isoforms with differing substrate specificities.
-
Palmitoyl-CoA oxidase (ACOX1): Primarily acts on straight-chain and dicarboxylic fatty acyl-CoAs. It exhibits high activity towards long-chain saturated and unsaturated fatty acids[2].
-
Pristanoyl-CoA oxidase (ACOX2): Shows a preference for 2-methyl-branched fatty acyl-CoAs like pristanoyl-CoA[2].
-
Trihydroxycoprostanoyl-CoA oxidase (ACOX3): Is involved in the oxidation of bile acid intermediates[2].
While the specific activity of these oxidases with this compound has not been extensively characterized, it is plausible that ACOX1 is the primary enzyme responsible for its initial dehydrogenation, given its role in oxidizing other long-chain unsaturated fatty acids. The hydroxyl group on this compound may affect its binding and turnover by ACOX1.
Multifunctional Enzymes (MFE)
The subsequent hydration and dehydrogenation steps are carried out by multifunctional enzymes.
-
L-bifunctional protein (L-MFE; EHHADH): Processes straight-chain acyl-CoAs.
-
D-bifunctional protein (D-MFE; HSD17B4): Acts on branched-chain and D-hydroxyacyl-CoAs.
Thiolase
The final step, thiolytic cleavage, is catalyzed by peroxisomal thiolases, releasing acetyl-CoA (or a longer chain acyl-CoA) and a chain-shortened acyl-CoA.
Transport of Fatty Acyl-CoAs into Peroxisomes
The entry of fatty acyl-CoAs into the peroxisomal matrix is a regulated process mediated by ATP-binding cassette (ABC) transporters of the D subfamily.
-
ABCD1 (ALDP): Primarily transports very long-chain saturated and monounsaturated fatty acyl-CoAs[5][6].
-
ABCD2 (ALDRP): Has a broader substrate specificity, including VLCFAs and polyunsaturated fatty acids[5][6].
-
ABCD3 (PMP70): Is involved in the transport of long-chain dicarboxylyl-CoAs and branched-chain acyl-CoAs[6].
The specific transporter responsible for this compound import is not definitively established. Given its structure as a long-chain, monohydroxylated, polyunsaturated fatty acyl-CoA, both ABCD1 and ABCD2 could potentially mediate its transport. The affinity of these transporters for hydroxylated eicosanoids is an area requiring further investigation.
Experimental Protocols
Measurement of Peroxisomal Beta-Oxidation in Intact Cells
This method, adapted from established protocols, can be used to compare the peroxisomal oxidation of different radiolabeled fatty acids[7].
1. Cell Culture and Radiolabeling:
- Culture human skin fibroblasts in appropriate medium.
- Incubate confluent monolayers with medium containing the desired [1-¹⁴C]-labeled fatty acid (e.g., 15-HETE, palmitic acid, arachidonic acid) complexed to fatty acid-free bovine serum albumin (BSA).
2. Incubation and Sample Collection:
- Incubate the cells for a defined period (e.g., 24-72 hours).
- Collect the culture medium.
3. Separation and Quantification of Products:
- Acidify the medium and extract the lipids with an organic solvent (e.g., ethyl acetate).
- Separate the chain-shortened, water-soluble beta-oxidation products from the unmetabolized fatty acid substrate by partitioning between the organic and aqueous phases.
- Measure the radioactivity in the aqueous phase using liquid scintillation counting.
4. Data Analysis:
- Calculate the rate of beta-oxidation as nmol of radiolabeled water-soluble products formed per hour per mg of cell protein.
- Compare the rates obtained for different fatty acid substrates.
Isolation of Peroxisomes and In Vitro Beta-Oxidation Assay
This protocol allows for the direct measurement of beta-oxidation in isolated peroxisomes[8].
1. Peroxisome Isolation:
- Homogenize fresh liver tissue in an appropriate buffer.
- Perform differential and density gradient centrifugation (e.g., using a Nycodenz gradient) to isolate a peroxisome-enriched fraction.
- Assess the purity of the fraction by measuring marker enzyme activities (e.g., catalase for peroxisomes, succinate (B1194679) dehydrogenase for mitochondria).
2. Beta-Oxidation Assay:
- Prepare a reaction mixture containing the isolated peroxisomes, the CoA ester of the fatty acid to be tested (e.g., this compound, palmitoyl-CoA), NAD⁺, and Coenzyme A.
- The rate of beta-oxidation can be determined by measuring the rate of NAD⁺ reduction spectrophotometrically at 340 nm, which is dependent on the activity of the peroxisomal beta-oxidation enzymes.
3. Synthesis of Radiolabeled Fatty Acyl-CoAs:
- For assays requiring radiolabeled substrates not commercially available, [¹⁴C]-labeled fatty acyl-CoAs can be synthesized from the corresponding [¹⁴C]-fatty acid using acyl-CoA synthetase. The synthesis of custom radiolabeled precursors can be achieved through established organic chemistry methods[9][10][11].
Signaling Pathways and Logical Relationships
The metabolism of this compound is intricately linked to cellular signaling. 15-HETE itself is a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism, including those for peroxisomal beta-oxidation.
Caption: General workflow of fatty acid activation and peroxisomal import.
Caption: 15-HETE signaling and its impact on peroxisomal beta-oxidation.
Conclusion
The peroxisomal beta-oxidation of this compound is a crucial metabolic process that contributes to the regulation of this potent signaling lipid. While it appears to be a substrate for the peroxisomal machinery, its oxidation rate may be lower than that of classic substrates like palmitoyl-CoA. The precise enzymatic kinetics and transporter affinities for this compound remain areas for further investigation. The provided experimental frameworks offer a starting point for researchers to conduct direct comparative studies to fill these knowledge gaps. A deeper understanding of the factors governing the peroxisomal metabolism of this compound and other eicosanoids will be invaluable for developing novel therapeutic strategies for inflammatory and proliferative diseases.
References
- 1. Mitochondrial metabolism of 12- and 15-hydroxyeicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial and peroxisomal oxidation of arachidonic and eicosapentaenoic acid studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of arachidonic acid to tetradecadienoic acid by peroxisomal oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ABC Transporter Subfamily D: Distinct Differences in Behavior between ABCD1–3 and ABCD4 in Subcellular Localization, Function, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biochemical evaluation, radiolabeling and in vivo imaging with high affinity class-IIa histone deacetylase inhibitor for molecular imaging and targeted therapy [pubmed.ncbi.nlm.nih.gov]
- 11. US6749830B2 - Method for the synthesis of radiolabeled compounds - Google Patents [patents.google.com]
Confirming the Identity of 15-HETE-CoA: A Comparative Guide to High-Resolution Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid mediators is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) based methodologies for confirming the identity of 15-hydroxyeicosatetraenoyl-Coenzyme A (15-HETE-CoA), a key intermediate in cellular signaling pathways.
The structural complexity of this compound, a long-chain fatty acyl-CoA ester, necessitates advanced analytical techniques for its definitive identification. High-resolution mass spectrometry, coupled with liquid chromatography (LC-HRMS/MS), has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity. This guide delves into the experimental protocols and data analysis strategies essential for the confident characterization of this compound, and compares these approaches with alternative methods.
The Power of High-Resolution Mass Spectrometry for this compound Analysis
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. This capability is crucial for distinguishing this compound from other structurally similar or isobaric molecules present in complex biological matrices.
The primary approach for identifying this compound involves tandem mass spectrometry (MS/MS). In this technique, the protonated molecule (precursor ion) is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing a structural fingerprint of the molecule.
For long-chain fatty acyl-CoAs like this compound, fragmentation in positive ion mode typically yields two characteristic product ions:
-
A neutral loss of 507.0 Da, corresponding to the cleavage of the 3'-phospho-adenosine diphosphate (B83284) (ADP) moiety of Coenzyme A.
-
A fragment ion at approximately m/z 428, representing the charged 3'-phospho-ADP portion.
The presence of the hydroxyl group and double bonds in the 15-HETE fatty acyl chain can lead to additional characteristic fragmentation patterns that further confirm the identity of the molecule.
Comparative Analysis of HRMS Techniques
While various HRMS platforms can be employed for the analysis of this compound, the choice of instrument can impact sensitivity, resolution, and the type of fragmentation data obtained. The following table summarizes key performance characteristics of commonly used HRMS instruments for this application.
| Mass Spectrometer Type | Key Strengths | Typical Performance Metrics for Acyl-CoA Analysis |
| Quadrupole Time-of-Flight (Q-TOF) | High resolution, accurate mass measurement, good sensitivity. | Mass Resolution: 20,000 - 60,000 FWHMMass Accuracy: < 5 ppmSensitivity: Low femtomole to picomole range |
| Orbitrap | Very high resolution, excellent mass accuracy, high sensitivity. | Mass Resolution: > 100,000 FWHMMass Accuracy: < 2 ppmSensitivity: Sub-femtomole to femtomole range |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Highest resolution and mass accuracy currently available. | Mass Resolution: > 200,000 FWHMMass Accuracy: < 1 ppmSensitivity: Femtomole range |
Experimental Workflow for this compound Identification
A robust and reproducible workflow is essential for the successful identification of this compound. The following diagram illustrates a typical experimental approach, from sample preparation to data analysis.
Caption: A typical experimental workflow for the identification of this compound using LC-HRMS/MS.
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up biological samples and concentrating acyl-CoAs prior to LC-MS/MS analysis.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Sample Loading: Acidify the sample with 0.1% formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
Liquid Chromatography (LC)
Reversed-phase chromatography is typically used for the separation of long-chain fatty acyl-CoAs.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
High-Resolution Mass Spectrometry (HRMS)
The following are general parameters for a Q-TOF or Orbitrap mass spectrometer operating in positive ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Mode: Full scan MS and data-dependent MS/MS.
-
Mass Range: m/z 150 - 1500.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to obtain informative fragment spectra.
Data Presentation: Confirming the Identity of this compound
The identity of this compound is confirmed by a combination of accurate mass measurement, characteristic fragmentation patterns, and chromatographic retention time.
| Parameter | Expected Value for this compound |
| Molecular Formula | C31H50N7O18P3S |
| Calculated Monoisotopic Mass ([M+H]+) | 885.2200 |
| Observed Precursor Ion (m/z) | Within 5 ppm of the calculated mass |
| Key MS/MS Fragment 1 (Neutral Loss) | [M+H - 507.0]+ |
| Key MS/MS Fragment 2 | m/z 428.0371 (C10H15N5O10P2+) |
| Chromatographic Retention Time | Consistent with an authentic standard |
Alternative and Complementary Techniques
While LC-HRMS/MS is the most powerful tool for the identification of this compound, other techniques can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information, but requires larger sample amounts and is less sensitive than MS.
-
Chemical Derivatization: Derivatization of the hydroxyl group can alter the fragmentation pattern and chromatographic behavior, providing additional evidence for its presence and position.
Signaling Pathway of this compound
Understanding the biological context of this compound is crucial for interpreting experimental results. The following diagram illustrates a simplified signaling pathway involving the formation and potential actions of this compound.
Caption: Simplified pathway of this compound formation and its potential downstream roles.
By employing the rigorous analytical strategies outlined in this guide, researchers can confidently confirm the identity of this compound, paving the way for a deeper understanding of its biological functions in health and disease.
Comparative Analysis of 15-HETE Levels: A Proxy for 15-HETE-CoA in Healthy vs. Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 15-hydroxyeicosatetraenoic acid (15-HETE) levels in healthy versus diseased tissues. While direct quantitative data for 15-HETE-CoA is limited in current literature, 15-HETE serves as its immediate precursor, making its tissue concentration a critical indicator of the potential for this compound synthesis and subsequent biological activity. This document summarizes key findings on differential 15-HETE levels in various pathological conditions, details the experimental protocols for its quantification, and illustrates the relevant signaling pathways.
Data Presentation: 15-HETE Levels in Healthy vs. Diseased Tissues
The following table summarizes the quantitative data on 15-HETE levels in various human tissues, comparing healthy and diseased states. It is important to note that the methodologies for quantification and the specific units of measurement may vary between studies.
| Disease State | Tissue Type | Change in 15-HETE Levels in Diseased Tissue | Supporting Evidence |
| Ischemic Heart Disease | Heart Biopsy Samples | Significantly Higher | Levels of 15-HETE were found to be significantly elevated in ischemic heart biopsy samples compared to non-ischemic samples from human patients.[1] |
| Asthma | Bronchi | Significantly Higher | Bronchial specimens from patients with asthma showed significantly higher amounts of 15-HETE compared to tissues from non-asthmatic individuals.[2] |
| Crohn's Disease | Enteric Glial Cells | Reduced | Enteric glial cells isolated from patients with Crohn's disease exhibited reduced production of 15-HETE compared to control cells from healthy tissue.[3] |
| Non-Small Cell Lung Carcinoma (NSCLC) | Lung Tissue | Reduced | Studies have indicated that the levels of 15-lipoxygenase-1 (15-LOX-1) and its metabolite 15(S)-HETE are significantly reduced in smokers with NSCLC.[4] |
| Colon Cancer | Colon Tissue | Reduced | A study on human colon cancers found that 15-lipoxygenase-1 (15-LOX-1) expression and the levels of its product, 13-S-hydroxyoctadecadienoic acid (a related metabolite), were decreased in tumor tissues compared to normal mucosa. While not directly measuring 15-HETE, this suggests a potential downregulation of the associated pathway. |
Experimental Protocols
The quantification of 15-HETE in tissue samples is crucial for understanding its role in disease. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for the quantification of 15-HETE in tissue homogenates. Commercially available kits provide a standardized procedure.
Principle: This assay typically employs a competitive inhibition enzyme immunoassay technique. A microtiter plate is pre-coated with a 15-HETE antigen. Standards or samples containing 15-HETE are added to the wells, followed by a biotin-conjugated antibody specific for 15-HETE. The amount of biotinylated antibody that binds to the plate is inversely proportional to the amount of 15-HETE in the sample. Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotin. Finally, a substrate solution is added, and the color development is measured spectrophotometrically. The concentration of 15-HETE in the samples is determined by comparing their optical density to a standard curve.
General Protocol for Tissue Homogenates:
-
Tissue Homogenization:
-
Rinse tissues with ice-cold PBS to remove excess blood.
-
Weigh the tissue and homogenize in a suitable buffer (e.g., PBS with protease inhibitors) on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
ELISA Procedure (based on a typical kit protocol):
-
Prepare standards and samples in duplicate.
-
Add standards and tissue homogenate supernatants to the appropriate wells of the pre-coated microplate.
-
Add the biotin-conjugated anti-15-HETE antibody to each well.
-
Incubate the plate as per the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add Avidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add the TMB substrate solution and incubate in the dark for a specified time (e.g., 15-30 minutes at 37°C).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the 15-HETE concentration in the samples by interpolating from the standard curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple eicosanoids, including different isomers of 15-HETE.
Principle: This method involves the separation of analytes using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), followed by detection and quantification using a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for 15-HETE and its internal standard, ensuring accurate identification and quantification.
General Protocol for Tissue Samples:
-
Tissue Homogenization and Extraction:
-
Homogenize the tissue sample in a suitable solvent (e.g., methanol (B129727) or a mixture of isopropanol (B130326) and hexane).
-
Add an internal standard (e.g., deuterium-labeled 15-HETE-d8) to the homogenate to correct for extraction losses and matrix effects.
-
Perform solid-phase extraction (SPE) to clean up the sample and enrich the lipid fraction containing 15-HETE. This typically involves using a C18 cartridge.
-
Elute the analytes from the SPE cartridge with an organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile).
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution program. The mobile phases typically consist of an aqueous solution with a weak acid (e.g., 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile, methanol).
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Set up a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method to detect the specific mass transition for 15-HETE (e.g., m/z 319.2 -> 175.1) and its internal standard.
-
Quantification: Generate a standard curve by analyzing known concentrations of 15-HETE. Quantify the amount of 15-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualization
Signaling Pathway of 15-HETE Formation and Metabolism
Caption: Biosynthesis and metabolism of 15-HETE.
Experimental Workflow for 15-HETE Quantification in Tissue
References
- 1. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defects in 15-HETE Production and Control of Epithelial Permeability by Human Enteric Glial Cells From Patients With Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antineoplastic effects of 15(S)-hydroxyeicosatetraenoic acid and 13-S-hydroxyoctadecadienoic acid in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antibody Specificity for 15-HETE-CoA Metabolizing Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of enzymes involved in lipid metabolism are paramount. This guide provides a comparative analysis of commercially available antibodies for long-chain acyl-CoA synthetases (ACSLs), the enzymes responsible for converting 15-hydroxyeicosatetraenoic acid (15-HETE) into 15-HETE-CoA. We present a summary of available validation data, detailed experimental protocols, and a visual workflow to aid in the selection of specific and reliable antibodies for your research needs.
The conversion of the bioactive lipid mediator 15-HETE to its CoA thioester is a critical step in its downstream metabolism and signaling. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). All five ACSL isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) have been shown to utilize 15-HETE as a substrate, with ACSL1 and ACSL4 demonstrating notable activity.[1][2] Given the overlapping substrate specificities, the use of highly specific antibodies is crucial to delineate the individual roles of these isoforms in various physiological and pathological processes.
Comparative Analysis of Commercially Available ACSL Antibodies
The following tables summarize key information for commercially available antibodies against the ACSL isoforms implicated in 15-HETE metabolism. The data has been compiled from manufacturer datasheets and available publications.
Table 1: Comparison of Commercially Available Antibodies for ACSL1
| Antibody/Vendor | Catalog # | Type | Host | Validated Applications | Immunogen | Key Validation Notes |
| Cell Signaling Technology | #9189 | Monoclonal (D2H5) | Rabbit | WB, IP | Not Specified | Shows specific band at ~78 kDa in various cell lysates by Western blot.[3] |
| Cell Signaling Technology | #4047 | Polyclonal | Rabbit | WB, IHC | Synthetic peptide | Detects endogenous levels of total ACSL1.[4] |
| Proteintech | 13989-1-AP | Polyclonal | Rabbit | WB, IHC, IF/ICC, IP | Not Specified | Validated in multiple applications with images provided.[5] |
| Santa Cruz Biotechnology | sc-390863 | Monoclonal (F-7) | Mouse | WB, IP, IF, IHC | Not Specified | Broad selection of monoclonal antibodies available with various validated applications.[6] |
| Thermo Fisher Scientific | PA5-78713 | Polyclonal | Rabbit | WB, IHC, ICC/IF, Flow | Recombinant protein | Reconstitute with distilled water.[7] |
| Abcam | ab189939 | Polyclonal | Rabbit | WB, IHC-P, ICC/IF | Synthetic Peptide | Will detect all three known isoforms of ACSL1.[8] |
Table 2: Comparison of Commercially Available Antibodies for ACSL4
| Antibody/Vendor | Catalog # | Type | Host | Validated Applications | Immunogen | Key Validation Notes |
| Cell Signaling Technology | #38493 | Monoclonal (F6T3Z) | Rabbit | WB, IP, IF | Not Specified | Recognizes endogenous levels of total ACSL4 protein.[9] |
| Proteintech | 66617-1-Ig | Monoclonal (1H5D3) | Mouse | WB, IHC, IF, FC (Intra), IP | Not Specified | Validated with sh-ACSL4 transfected HepG2 cells.[10] |
| United States Biological | A1100-01 | Polyclonal | Rabbit | ELISA, WB, IHC | Fusion protein | Recognizes human, mouse, and rat ACSL4.[2] |
| Thermo Fisher Scientific | PA5-30026 | Polyclonal | Rabbit | WB, ICC/IF | Recombinant protein | Detects FACL4 protein at the endoplasmic reticulum.[11] |
| Human Protein Atlas | HPA005574 | Polyclonal | Rabbit | IHC, WB, ICC/IF | Recombinant protein | Orthogonal validation using RNA-seq data.[12] |
Table 3: Comparison of Commercially Available Antibodies for Other ACSL Isoforms (ACSL3, ACSL5, ACSL6)
| Target | Antibody/Vendor | Catalog # | Type | Host | Validated Applications |
| ACSL3 | Cell Signaling Technology | #83319 | Monoclonal (E2S9L) | Rabbit | WB, IP, IF[1][13] |
| Proteintech | 20710-1-AP | Polyclonal | Rabbit | WB, IHC, IF[14] | |
| Abcam | ab151959 | Polyclonal | Rabbit | WB, IHC-P, ICC/IF[15] | |
| Thermo Fisher Scientific | PA5-42883 | Polyclonal | Rabbit | WB[16] | |
| ACSL5 | Proteintech | 15708-1-AP | Polyclonal | Rabbit | WB, IHC, IF, IP[17] |
| Thermo Fisher Scientific | PA5-52392 | Polyclonal | Rabbit | WB, IHC, ICC/IF[18] | |
| Human Protein Atlas | HPA007162 | Polyclonal | Rabbit | IHC, WB, ICC/IF[19] | |
| United States Biological | A1105-PE | Polyclonal | Rabbit | WB[20] | |
| ACSL6 | Thermo Fisher Scientific | PA5-30465 | Polyclonal | Rabbit | WB[21] |
| Proteintech | 13847-1-AP | Polyclonal | Rabbit | WB, IHC, IP[22] | |
| MyBioSource | MBS9506485 | Polyclonal | Rabbit | WB, ELISA[23] | |
| Sigma-Aldrich | HPA040470 | Polyclonal | Rabbit | IHC[24] |
Experimental Protocols
To ensure reliable and reproducible results, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key antibody validation experiments.
Western Blotting
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
-
-
Sample Preparation and Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.
-
Immunoprecipitation (IP)
-
Cell Lysis:
-
Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA) with protease inhibitors.
-
-
Pre-clearing:
-
Incubate the lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (1-5 µg) for 2-4 hours or overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting as described above.
-
Immunohistochemistry (IHC)
-
Tissue Preparation:
-
Fix paraffin-embedded tissue sections and rehydrate through a series of graded ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0), as recommended by the antibody datasheet.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., goat serum).
-
-
Antibody Incubation:
-
Incubate with the primary antibody at the recommended dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
-
Detection:
-
Incubate with an avidin-biotin-HRP complex.
-
Develop the signal with a chromogenic substrate (e.g., DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Visualizing the Antibody Validation Workflow
The following diagram illustrates a typical workflow for validating the specificity of an antibody for a this compound metabolizing enzyme.
Conclusion
The selection of a specific and reliable antibody is a critical first step for any research involving the study of this compound metabolizing enzymes. This guide provides a starting point for comparing commercially available antibodies against ACSL isoforms. Researchers are strongly encouraged to perform their own in-house validation using the protocols outlined above to ensure the suitability of their chosen antibody for their specific application and experimental system. By carefully validating antibody specificity, researchers can have greater confidence in their experimental results and contribute to a more accurate understanding of the roles of these important enzymes in health and disease.
References
- 1. ACSL3 (E2S9L) Rabbit Monoclonal Antibody (#83319) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. usbio.net [usbio.net]
- 3. ACSL1 (D2H5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. ACSL1 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. ACSL1 antibody (13989-1-AP) | Proteintech [ptglab.com]
- 6. scbt.com [scbt.com]
- 7. ACSL1 Polyclonal Antibody (PA5-78713) [thermofisher.com]
- 8. Anti-ACSL1 antibody (ab189939) | Abcam [abcam.com]
- 9. ACSL4 (F6T3Z) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. ACSL4/FACL4 antibody (66617-1-Ig) | Proteintech [ptglab.com]
- 11. ACSL4 Polyclonal Antibody (PA5-30026) [thermofisher.com]
- 12. Anti-ACSL4 Human Protein Atlas Antibody [atlasantibodies.com]
- 13. ACSL3 (E2S9L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. ACSL3 antibody (20710-1-AP) | Proteintech [ptglab.com]
- 15. Anti-ACSL3 antibody (ab151959) | Abcam [abcam.com]
- 16. ACSL3 Polyclonal Antibody (PA5-42883) [thermofisher.com]
- 17. ACSL5 antibody (15708-1-AP) | Proteintech [ptglab.com]
- 18. ACSL5 Polyclonal Antibody (PA5-52392) [thermofisher.com]
- 19. Anti-ACSL5 Human Protein Atlas Antibody [atlasantibodies.com]
- 20. usbio.net [usbio.net]
- 21. ACSL6 Polyclonal Antibody (PA5-30465) [thermofisher.com]
- 22. ACSL6 antibody (13847-1-AP) | Proteintech [ptglab.com]
- 23. mybiosource.com [mybiosource.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Quantification of 15-HETE-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of 15-hydroxyeicosatetraenoic acid-Coenzyme A (15-HETE-CoA), a critical intermediate in lipid signaling pathways. Given the challenges in the direct analysis of this molecule, we present two primary strategies: an indirect approach involving chemical hydrolysis followed by quantification of the stable 15-HETE molecule, and a prospective direct analysis using advanced mass spectrometry. This guide offers detailed experimental protocols, performance data, and visual workflows to assist researchers in selecting the most suitable method for their experimental needs.
Methodological Comparison
The quantification of this compound presents unique analytical challenges due to its amphipathic nature and the lack of commercially available standards. The methods detailed below offer distinct advantages and limitations in terms of sensitivity, specificity, and accessibility.
| Parameter | Indirect Method: LC-MS/MS of 15-HETE after Hydrolysis | Indirect Method: 15-HETE ELISA after Hydrolysis | Direct Method: LC-MS/MS of this compound (Prospective) |
| Principle | Alkaline hydrolysis of this compound to 15-HETE, followed by quantification of 15-HETE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Alkaline hydrolysis of this compound to 15-HETE, followed by quantification using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). | Direct quantification of the intact this compound molecule by LC-MS/MS. |
| Specificity | High, based on chromatographic separation and specific mass-to-charge ratio (m/z) transitions. | Moderate, potential for cross-reactivity with structurally similar molecules. | Very high, based on the unique precursor and product ion masses of this compound. |
| Sensitivity (LOD/LOQ) | High (pg/mL range). LOD for 15-HETE can be <10 pg/mL. | Good (pg/mL to ng/mL range). Typical sensitivity is around 185.4 pg/ml.[1] | Potentially very high, comparable to other long-chain acyl-CoAs (low nM range). |
| Linearity | Excellent over a wide dynamic range. | Good, but can be limited by the binding capacity of the antibody. | Expected to be excellent over a wide dynamic range. |
| Accuracy & Precision | High accuracy and precision (CV <15%). | Good, but can be affected by matrix effects and cross-reactivity. | Potentially high, but requires a purified standard for validation. |
| Throughput | Moderate, dependent on chromatographic run time. | High, suitable for screening large numbers of samples. | Moderate, dependent on chromatographic run time. |
| Cost | High (instrumentation and maintenance). | Moderate (reagent kits). | High (instrumentation and potential custom standard synthesis). |
| Standard Availability | 15-HETE and deuterated 15-HETE standards are commercially available.[2][3][4][5] | 15-HETE standards are included in ELISA kits.[1][6][7][8] | This compound standard is not commercially available and requires custom synthesis.[][10][11][12] |
| Validation Status | Well-established and validated for 15-HETE in various biological matrices. | Validated for 15-HETE in various biological matrices. | Not yet validated due to the lack of a commercial standard. |
Experimental Protocols
Indirect Quantification of this compound via LC-MS/MS of 15-HETE
This method involves the extraction of total lipids, including this compound, from the biological sample, followed by alkaline hydrolysis to release the 15-HETE moiety, which is then quantified by LC-MS/MS.
a. Sample Preparation and Lipid Extraction:
-
Homogenize tissue or cell samples in a suitable solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.
-
Add an internal standard, such as deuterated 15-HETE (15(S)-HETE-d8), to the homogenate to correct for extraction losses and matrix effects.[5]
-
Perform a liquid-liquid extraction to separate the lipid phase. A common method is the Bligh-Dyer extraction.
-
Evaporate the organic solvent under a stream of nitrogen.
b. Alkaline Hydrolysis:
-
Re-dissolve the dried lipid extract in a solution of 0.5 M NaOH in methanol.
-
Incubate at 60°C for 30 minutes to hydrolyze the thioester bond of this compound.[]
-
Neutralize the reaction mixture with an acid, such as hydrochloric acid.
-
Extract the released 15-HETE using a solid-phase extraction (SPE) cartridge or another liquid-liquid extraction step.
-
Evaporate the solvent and reconstitute the sample in the LC-MS mobile phase.
c. LC-MS/MS Analysis of 15-HETE:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion of 15-HETE (m/z 319.2) to a specific product ion (e.g., m/z 219.2 or 175).[13]
-
Quantification: Create a standard curve using a commercially available 15-HETE standard and calculate the concentration of 15-HETE in the sample relative to the internal standard.
-
Indirect Quantification of this compound via 15-HETE ELISA
This method follows the same sample preparation and hydrolysis steps as the LC-MS/MS method. The final quantification of the released 15-HETE is performed using a commercially available ELISA kit.
a. Sample Preparation and Hydrolysis:
-
Follow the protocol for sample preparation and alkaline hydrolysis as described in section 1a and 1b.
b. 15-HETE ELISA:
-
Follow the instructions provided with the commercial 15-HETE ELISA kit.
-
Typically, the assay involves a competitive binding format where 15-HETE in the sample competes with a labeled 15-HETE for binding to a limited number of antibody sites.
-
The amount of bound labeled 15-HETE is inversely proportional to the concentration of 15-HETE in the sample.
-
Generate a standard curve using the provided 15-HETE standards and determine the concentration of 15-HETE in the samples.
Direct Quantification of this compound via LC-MS/MS (Prospective Method)
This method aims to directly measure the intact this compound molecule. Note: This method is currently theoretical as it requires a this compound standard for validation, which is not commercially available.
a. Sample Preparation:
-
Homogenize tissue or cell samples in an acidic buffer to preserve the integrity of the acyl-CoA.
-
Perform a solid-phase extraction (SPE) using a C18 or a mixed-mode cation exchange cartridge to enrich for acyl-CoAs and remove interfering substances.
-
Elute the acyl-CoAs and evaporate the solvent under nitrogen.
-
Reconstitute the sample in the LC-MS mobile phase.
b. LC-MS/MS Analysis of this compound:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 or C8 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: ESI in positive ion mode.
-
Proposed MRM Transitions: Based on the known fragmentation of other long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is expected.[4][14]
-
Precursor Ion (Q1): The calculated monoisotopic mass of [this compound + H]+ is m/z 1086.4.
-
Product Ion (Q3): The expected product ion after the neutral loss of 507 Da would be m/z 579.4.
-
Therefore, the proposed primary MRM transition would be m/z 1086.4 -> 579.4 .
-
-
Quantification: A standard curve would need to be generated using a synthesized and purified this compound standard.
-
Visualizing the Pathways and Workflows
To aid in the understanding of the biological context and the analytical procedures, the following diagrams have been generated.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Enzo Life Sciences 15(S)-Hydroxyeicosa-5Z,8Z,11Z,13E-tetraenoic acid (HETE) | Fisher Scientific [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Human 15-HETE(15-Hydroxyeicosatetraenoic Acid) ELISA Kit [elkbiotech.com]
- 7. mybiosource.com [mybiosource.com]
- 8. genebiosystems.com [genebiosystems.com]
- 10. Custom Lipid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 15-HETE and Its Downstream Metabolites in Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of lipid mediators is paramount. This guide provides a detailed comparison of the biological effects of 15-hydroxyeicosatetraenoic acid (15-HETE) and its key downstream metabolites, 15-oxo-eicosatetraenoic acid (15-oxo-ETE), and eoxins. This comparison is supported by experimental data, detailed methodologies, and visualizations of the pertinent signaling pathways.
While the initial query focused on 15-HETE-CoA, the available scientific literature predominantly investigates the biological effects of its de-esterified form, 15-HETE, and its subsequent metabolites. Therefore, this guide will focus on the metabolic cascade originating from 15-HETE.
Quantitative Comparison of Biological Effects
The biological activities of 15-HETE and its metabolites are diverse, ranging from pro-inflammatory to anti-inflammatory and anti-proliferative effects. The following tables summarize the key quantitative data on their respective potencies and effects.
| Metabolite | Biological Effect | Assay | Cell Type | Effective Concentration / IC50 / EC50 | Reference |
| 15(S)-HETE | Pro-angiogenic | Chick Chorioallantoic Membrane (CAM) Assay | N/A | Increased vessel density | |
| 15(S)-HETE | Pro-angiogenic | Rat Aortic Ring Sprouting Assay | Rat Aortic Endothelial Cells | Induced sprouting | |
| 15(S)-HETE | Pro-angiogenic | Endothelial Cell Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased tubular network formation | |
| 15(S)-HPETE | Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) Assay | N/A | Decreased vessel density | |
| 15(S)-HPETE | Anti-angiogenic | Down-regulation of Angiogenic Markers | Human Umbilical Vein Endothelial Cells (HUVECs) | <35% E-selectin, <90% VEGF, <50% CD31 expression | |
| 15-oxo-ETE | Anti-proliferative | BrdU Incorporation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of DNA synthesis | |
| 15-oxo-ETE | Anti-proliferative | Cell Growth Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 of ~2.1 µM for the related 11-oxo-ETE | |
| Eoxin C4 (EXC4) | Pro-inflammatory (Increased Vascular Permeability) | Transendothelial Electrical Resistance (TEER) Assay | Human Endothelial Cell Monolayers | ~100 times more potent than histamine | |
| Eoxin D4 (EXD4) | Pro-inflammatory (Increased Vascular Permeability) | Transendothelial Electrical Resistance (TEER) Assay | Human Endothelial Cell Monolayers | Maximal increase at 10⁻⁷ M, significant at 10⁻⁸ M | |
| (8R,15S)-diHETE | Pro-inflammatory (Hyperalgesia) | Rat Paw Pressure Nociceptive Threshold | Rat | Dose-dependent decrease in withdrawal threshold | |
| (8S,15S)-diHETE | Anti-inflammatory (Hypoalgesia) | Rat Paw Pressure Nociceptive Threshold | Rat | Dose-dependent increase in nociceptive threshold |
Signaling Pathways
The diverse biological effects of 15-HETE and its metabolites are mediated by distinct signaling pathways. 15-HETE has been shown to exert anti-apoptotic effects through the iNOS pathway and pro-angiogenic effects via the Jak-STAT pathway. In contrast, 15-oxo-ETE exhibits anti-inflammatory properties by activating the Nrf2 pathway and inhibiting the pro-inflammatory NF-κB pathway.
Figure 1: Signaling pathways of 15-HETE.
Figure 2: Signaling pathways of 15-oxo-ETE.
Experimental Protocols
Cell Culture and Treatment with 15-oxo-ETE
Cell Line: THP-1 human monocytic cells.
Protocol:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For differentiation into macrophages, seed THP-1 cells in 6- or 12-well plates and treat with 100 nM of phorbol (B1677699) 12-myristate 13-acetate (PMA) overnight.
-
After differentiation, replace the medium with RPMI containing 1% FBS.
-
Prepare stock solutions of 15-oxo-ETE in ethanol (B145695).
-
Treat the differentiated THP-1 cells with varying concentrations of 15-oxo-ETE (e.g., 1-50 µM) for desired time points (e.g., 1.5 to 24 hours). For control wells, add the equivalent volume of the ethanol vehicle.
Measurement of Endothelial Cell Proliferation (BrdU Assay)
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
Protocol:
-
Plate HUVECs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 15-oxo-ETE or vehicle control.
-
After the desired incubation period, add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to each well and incubate for an additional 2-4 hours to allow for BrdU incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA according to the manufacturer's protocol of a commercial BrdU cell proliferation assay kit.
-
Add an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Add the substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.
Analysis of Vascular Permeability (TEER Assay)
Cell Line: Human Endothelial Cells.
Protocol:
-
Culture human endothelial cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed.
-
Measure the basal transendothelial electrical resistance (TEER) using a voltohmmeter to ensure the integrity of the endothelial barrier.
-
Add Eoxins (e.g., EXC4, EXD4) at various concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M) to the apical (upper) chamber of the Transwell inserts. Use appropriate vehicle controls.
-
Measure the TEER at different time points after the addition of the eoxins. A decrease in TEER indicates an increase in the permeability of the endothelial monolayer.
-
The percentage decrease in TEER can be calculated relative to the basal reading to quantify the effect on vascular permeability.
Conclusion
The metabolic cascade originating from 15-HETE gives rise to a family of bioactive lipids with distinct and sometimes opposing biological activities. While 15-HETE itself can promote angiogenesis and cell survival, its downstream metabolite, 15-oxo-ETE, acts as an anti-proliferative and anti-inflammatory agent. Further down the metabolic pathway, eoxins emerge as potent pro-inflammatory mediators, particularly in the context of allergic inflammation. This detailed comparison underscores the importance of considering the complete metabolic profile of a lipid mediator to fully understand its physiological and pathological roles. For drug development professionals, targeting specific enzymes in the 15-HETE metabolic pathway could offer a nuanced approach to modulating inflammation, angiogenesis, and cell proliferation in various disease contexts.
Validating the Interaction of 15-HETE-CoA with Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to validate the interaction between 15-hydroxyeicosatetraenoic acid-CoA (15-HETE-CoA) and its potential protein targets. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data for the closely related molecule 15-HETE as a proxy to illustrate the application of key validation techniques. Understanding these interactions is crucial for elucidating the biological functions of 15-HETE and for the development of novel therapeutics targeting its signaling pathways.
Introduction to 15-HETE and Its Biological Significance
15-Hydroxyeicosatetraenoic acid (15-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of 15-lipoxygenase (15-LOX) and other enzymes.[1][2] It is involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.[3][4][5] 15-HETE exerts its effects by interacting with specific proteins, thereby modulating their activity and downstream signaling cascades. The conversion of 15-HETE to its coenzyme A (CoA) thioester, this compound, is a critical step for its incorporation into phospholipids (B1166683) and potential channeling into specific metabolic or signaling pathways. Validating the interaction of this compound with its protein partners is essential for a comprehensive understanding of its cellular functions.
Key Protein Targets and Signaling Pathways of 15-HETE
Research has identified several key protein targets and signaling pathways that are modulated by 15-HETE. These interactions are crucial for mediating its diverse biological effects.
-
Peroxisome Proliferator-Activated Receptors (PPARs): 15-HETE has been shown to be an agonist for PPARs, particularly PPARβ/δ and PPARγ.[6][7][8] This interaction leads to the regulation of target gene expression involved in lipid metabolism and inflammation.[6][9]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: 15-HETE can activate the JAK/STAT signaling pathway, specifically by stimulating the tyrosine phosphorylation of Jak2 and STAT3 or STAT5B.[3][5][10] This pathway is critical for regulating cell proliferation, migration, and apoptosis.[3][11]
-
Heat Shock Protein 90 (HSP90): 15-HETE can upregulate the expression of HSP90, a molecular chaperone involved in protecting cells from apoptosis.[12] The anti-apoptotic effects of 15-HETE in pulmonary artery smooth muscle cells are dependent on HSP90.[12]
-
Inducible Nitric Oxide Synthase (iNOS) Pathway: 15-HETE has been shown to protect pulmonary artery smooth muscle cells from apoptosis via the iNOS pathway.[13]
Below is a diagram illustrating the major signaling pathways influenced by 15-HETE.
Figure 1. Simplified signaling pathways of 15-HETE.
Comparative Analysis of Validation Techniques
Several biophysical techniques can be employed to validate and quantify the interaction between this compound and a target protein. The choice of method depends on factors such as the required sensitivity, throughput, and the nature of the interacting molecules.
| Technique | Principle | Parameters Determined | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[14] | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[14] | Requires relatively large amounts of purified protein and ligand; can be low-throughput.[15] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.[16] | Binding affinity (Kd), association (ka) and dissociation (kd) rate constants.[17] | Real-time, label-free detection with high sensitivity; allows for kinetic analysis.[17][18] | Requires immobilization of one binding partner, which may affect its conformation and activity; potential for non-specific binding to the sensor surface.[19] |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[20] | Binding affinity (Kd).[21] | Low sample consumption; measurements can be performed in complex biological liquids; high sensitivity.[20][22] | Requires fluorescent labeling of one of the binding partners, which could potentially interfere with the interaction.[20] |
| Competitive Binding Assays (e.g., TR-FRET) | A labeled ligand competes with an unlabeled test compound (e.g., this compound) for binding to the target protein.[23] | IC50, which can be converted to Ki.[24] | High-throughput format suitable for screening large compound libraries.[23] | Indirect measurement of binding; requires a suitable labeled competitor ligand.[24] |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are generalized and may require optimization for the specific protein and conditions being studied.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the this compound-protein interaction.
Materials:
-
Purified target protein (5-50 µM in the cell).[15]
-
This compound (50-500 µM in the syringe, typically 10-fold higher than the protein concentration).[15]
-
ITC instrument (e.g., MicroCal ITC200).
-
Matched buffer for both protein and ligand solutions.
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Titration:
-
Set the experimental temperature (typically 25°C).[26]
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air bubbles and allow for equilibration, followed by a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150-180 seconds between injections.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Perform a control experiment by titrating this compound into the buffer to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics and affinity of the this compound-protein interaction.
Materials:
-
Purified target protein.
-
This compound solution at various concentrations.
-
SPR instrument and sensor chip (e.g., CM5 chip).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Running buffer.
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject a series of this compound concentrations over both the protein-immobilized and reference flow cells.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
After each injection, allow for a dissociation phase where only running buffer flows over the chip.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Microscale Thermophoresis (MST)
Objective: To determine the binding affinity of the this compound-protein interaction.
Protocol Workflow:
Figure 2. Experimental workflow for Microscale Thermophoresis.
Detailed Steps:
-
Protein Labeling:
-
Label the purified target protein with a fluorescent dye according to the manufacturer's instructions (e.g., NHS-ester labeling for primary amines).
-
Remove excess dye by size-exclusion chromatography.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of this compound in the assay buffer.
-
Mix each dilution with a constant concentration of the fluorescently labeled protein.
-
-
Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence in the heated spot.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to the appropriate equation to determine the dissociation constant (Kd).
-
Conclusion
Validating the interaction of this compound with its protein targets is a critical step in understanding its biological role. This guide has provided a comparative overview of key biophysical techniques—ITC, SPR, and MST—along with generalized experimental protocols. While direct quantitative data for this compound remains to be extensively published, the methodologies described here, using 15-HETE as a proxy, offer a robust framework for researchers to investigate these important molecular interactions. The selection of the most appropriate technique will depend on the specific research question, available resources, and the characteristics of the protein of interest. By employing these methods, scientists and drug development professionals can gain valuable insights into the mechanisms of this compound action and identify potential targets for therapeutic intervention.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-lipoxygenase-1/15-hydroxyeicosatetraenoic acid promotes hepatocellular cancer cells growth through protein kinase B and heat shock protein 90 complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B-dependent expression of interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells against apoptosis via HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 19. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 20. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 21. Video: Use of Microscale Thermophoresis to Measure Protein-Lipid Interactions [jove.com]
- 22. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 26. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Nuances of 15-HETE-CoA Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of lipid mediators is paramount. 15-Hydroxyeicosatetraenoic acid (15-HETE), a significant metabolite of arachidonic acid, and its activated form, 15-HETE-Coenzyme A (15-HETE-CoA), play pivotal roles in a myriad of cellular processes, from inflammation to cell proliferation. The metabolic fate of this compound, however, is not uniform and exhibits remarkable diversity across different cell types. This guide provides a comprehensive comparison of this compound metabolism, integrating key experimental findings and methodologies to illuminate these cellular distinctions.
The journey of 15-HETE within a cell begins with its synthesis from arachidonic acid, a process catalyzed by a range of enzymes including lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases. The predominant synthesizing enzyme often dictates the specific stereoisomer of 15-HETE produced and varies significantly between cell types. For instance, human eosinophils and epithelial cells are rich in 15-LO-1, which primarily generates 15(S)-HETE. In contrast, vascular endothelial cells utilize a 15-lipoxygenase system to produce 15-HETE, while cultured rat aorta smooth muscle cells can synthesize it via the cyclooxygenase pathway.
Once formed, 15-HETE must be activated to its CoA thioester, this compound, to participate in major metabolic pathways. This activation is carried out by acyl-CoA synthetases. Though direct comparative studies on 15-HETE-specific acyl-CoA synthetase activity across various cells are limited, the subsequent metabolic routes of 15-HETE provide strong evidence for differential this compound metabolism. The two primary fates of this compound are its incorporation into complex lipids and its degradation through β-oxidation.
Comparative Analysis of this compound Metabolic Fates
The channeling of this compound into either lipid synthesis or degradation pathways is a critical determinant of its biological function and showcases significant cell-type specificity.
| Cell Type | Primary Metabolic Fate of 15-HETE | Key Findings |
| Human Neutrophils | Esterification into Phospholipids | 15-HETE is rapidly and selectively incorporated into phosphatidylinositol (PI). This process is crucial for the subsequent mobilization and transformation of 15-HETE upon cell stimulation.[1] |
| Human Embryonic Kidney (HEK) 293T Cells | Esterification into Phospholipids | Similar to neutrophils, 15-HETE is predominantly found in phosphatidylinositol, suggesting a conserved mechanism in certain cell lines for incorporating this lipid mediator into signaling lipids.[2][3] |
| Caco-2 Cells (Human Colorectal Adenocarcinoma) | β-oxidation | A substantial portion (around 55%) of 15-HETE is catabolized through β-oxidation to generate energy. A smaller fraction (about 10%) is esterified into cellular lipids.[4] This highlights a primary role for these intestinal cells in the clearance and energy extraction from 15-HETE. |
| Vascular Endothelial Cells | Synthesis and Potential for Esterification | These cells possess 15-lipoxygenase activity to produce 15-HETE. While detailed metabolic fate studies are less specific, the general phenomenon of HETE incorporation into lipids is observed in endothelial cells.[5][6] |
| Rat Aortic Smooth Muscle Cells | Synthesis via Cyclooxygenase | These cells produce 15-HETE through the COX pathway, particularly in response to stimuli like thrombin.[7] The subsequent metabolism likely involves incorporation into lipids or further enzymatic modifications. |
Signaling and Metabolic Pathways of 15-HETE
The metabolic journey of 15-HETE is intricately linked to cellular signaling. The following diagrams illustrate the general metabolic pathway of 15-HETE and a typical experimental workflow for its analysis.
References
- 1. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-dependent incorporation of 15-lipoxygenase products in glycerophospholipids: 15-HETE and 15-HEPE in PI, 17-HDHA in plasmalogen PE, and 13-HODE in PC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of 15-hydroxyeicosatetraenoic acid by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular lipoxygenase activity: synthesis of 15-hydroxyeicosatetraenoic acid from arachidonic acid by blood vessels and cultured vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 15-HETE-CoA: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements. The following are general safety measures to be observed when handling 15-HETE-CoA:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like many other laboratory chemicals, should follow a systematic process to ensure safety and environmental protection.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[1] Chlorinated and non-chlorinated solvents, for instance, must always be kept separate.[1]
-
-
Containerization and Labeling:
-
Use chemically compatible, leak-proof containers for waste collection.[2]
-
Clearly label each container with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste mixture (e.g., solvents). Include the date of accumulation and the responsible researcher's name.
-
-
Waste Neutralization and Treatment (If Applicable):
-
For aqueous solutions containing acidic or basic residues, neutralization to a pH between 5 and 9 may be required before disposal.[2][3] However, it is crucial to note that any in-lab treatment must be part of an established experimental procedure to be legally compliant.[3]
-
Caution: Neutralization reactions can be exothermic and generate vapors; therefore, they should be performed slowly in a fume hood.[3]
-
-
Disposal Pathway Selection:
-
Aqueous Waste: Aqueous solutions containing this compound should not be disposed of down the sanitary sewer unless explicitly permitted by your institution's EHS and local regulations.[4]
-
Organic Solvent Waste: Solutions of this compound in organic solvents must be collected as hazardous chemical waste.[4]
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and vials, should be placed in designated hazardous waste containers for incineration.[1]
-
-
Arranging for Pickup and Disposal:
-
Store sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Summary of Laboratory Waste Disposal Options
| Waste Type | Disposal Method | Key Considerations |
| Aqueous Solutions | Collection for chemical waste disposal. | Sewer disposal is generally not permitted for hazardous chemicals.[4] Neutralization may be required for acidic or basic solutions.[2][3] |
| Organic Solvent Solutions | Collection for chemical waste disposal (incineration). | Segregate chlorinated and non-chlorinated solvents.[1] |
| Solid Waste (Contaminated) | Collection in designated hazardous waste containers for incineration. | Includes gloves, paper towels, and other contaminated labware.[1] |
| Empty Containers | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. The "empty" container can then be disposed of as non-hazardous waste. | Regulations for "empty" containers can be complex; consult your EHS office.[4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
- 1. essex.ac.uk [essex.ac.uk]
- 2. ptb.de [ptb.de]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 15-HETE-CoA
Essential Safety and Handling Guide for 15-HETE-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for 15-hydroxyeicosatetraenoic acid-Coenzyme A (this compound) is currently available. The following guidance is based on the known hazards of the structurally related compound 15(S)-HETE, general characteristics of long-chain fatty acyl-CoAs, and standard laboratory safety protocols. Researchers should handle this compound with caution and adhere to all institutional safety policies.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes detailed operational procedures and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Data Summary
Based on information for the related compound 15(S)-HETE, this compound should be treated as a potentially hazardous substance. The primary hazards are likely to be flammability, skin and eye irritation, and respiratory irritation[1].
| Hazard Classification | Description | Source |
| Flammability | Highly flammable liquid and vapor. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. Based on the potential hazards, Level C or D protection is generally recommended for handling small quantities in a laboratory setting.
Core PPE Requirements:
-
Eye and Face Protection:
-
Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.
-
A face shield may be necessary when there is a greater risk of splashing.
-
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Always inspect gloves for signs of degradation or punctures before use.
-
Lab Coat: A flame-resistant lab coat or gown should be worn to protect against skin contact and small splashes.
-
-
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential aerosols or vapors.
-
If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.
-
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Handling Preparations:
- Familiarization: All personnel must be familiar with this handling guide and the location of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.
- Work Area Setup: Designate a specific area for handling this compound. Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Gather Materials: Assemble all necessary equipment and reagents before starting the experiment.
2. Handling this compound:
- Personal Protective Equipment: Don the appropriate PPE as outlined above.
- Aliquoting and Transferring:
- Handle this compound as a liquid. If it is in a solvent, be aware of the solvent's hazards as well.
- Use calibrated pipettes or syringes for accurate and safe transfer.
- Avoid creating aerosols.
- Spill Prevention:
- Work on a chemically resistant tray or absorbent pad to contain any potential spills.
- Keep containers of this compound closed when not in use.
3. Post-Handling Procedures:
- Decontamination: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
- PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
- Storage: Store this compound according to the manufacturer's recommendations, typically in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solid Waste: All contaminated solid materials, including pipette tips, gloves, absorbent pads, and empty vials, should be placed in a designated hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Small Spill: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed container for hazardous waste disposal. Ventilate the area and clean the spill site.
-
Large Spill: Evacuate the area. Contact your institution's environmental health and safety department immediately.
-
Visualized Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
